Technical Documentation Center

7-fluoro-4-methoxy-1H-indazol-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-fluoro-4-methoxy-1H-indazol-3-amine
  • CAS: 1240518-37-9

Core Science & Biosynthesis

Foundational

7-fluoro-4-methoxy-1H-indazol-3-amine chemical structure and properties

This guide serves as a definitive technical resource for 7-fluoro-4-methoxy-1H-indazol-3-amine , a specialized heterocyclic building block critical in the development of small-molecule kinase inhibitors and antiviral the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for 7-fluoro-4-methoxy-1H-indazol-3-amine , a specialized heterocyclic building block critical in the development of small-molecule kinase inhibitors and antiviral therapeutics.

CAS Registry Number: 1240518-37-9 Formula: C₈H₈FN₃O Molecular Weight: 181.17 g/mol [1]

Executive Summary

7-Fluoro-4-methoxy-1H-indazol-3-amine is a trisubstituted indazole scaffold characterized by a unique electronic profile. The C7-fluorine atom introduces metabolic stability and modulates pKa, while the C4-methoxy group provides steric bulk and hydrogen bond acceptance potential. This compound is primarily utilized as a pharmacophore in Fragment-Based Drug Discovery (FBDD), specifically targeting ATP-binding pockets in kinases (e.g., CCR4 antagonists) and viral capsid proteins. Its synthesis is favored for its regioselective cyclization efficiency.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Structural Specifications

The molecule consists of a fused benzene and pyrazole ring system (indazole). The 3-position is aminated, serving as a primary hydrogen bond donor. The 4-methoxy and 7-fluoro substituents creates a "push-pull" electronic environment on the benzene ring, influencing the nucleophilicity of the N1 nitrogen.

PropertyValueNote
IUPAC Name 7-fluoro-4-methoxy-1H-indazol-3-amine
CAS Number 1240518-37-9Distinct from the non-amine parent (CAS 1056265-05-4)
SMILES COc1c(F)ccc2[nH]nc(N)c12
Appearance Off-white to pale yellow solidCrystalline powder
Solubility DMSO (>20 mg/mL), MethanolLow aqueous solubility
LogP (Calc) ~1.3 - 1.7Lipophilic, suitable for membrane permeability
pKa (Calc) ~3.5 (Indazole N1), ~4.5 (Amine)Weak base
Structural Visualization (SAR Potential)

The following diagram illustrates the Structure-Activity Relationship (SAR) features of the molecule, highlighting its interaction points within a protein binding pocket.

SAR_Features Core Indazole Core (Scaffold Rigidity) N1 N1-H (H-Bond Donor) Core->N1 Acidic Proton N3 C3-Amine (H-Bond Donor/Acceptor) Core->N3 Exocyclic Amine F7 C7-Fluoro (Metabolic Block/Electronic) Core->F7 Ortho to N1 OMe4 C4-Methoxy (Steric/H-Bond Acceptor) Core->OMe4 Peri to N3

Figure 1: Pharmacophoric mapping of 7-fluoro-4-methoxy-1H-indazol-3-amine.

Synthesis & Manufacturing

The most robust synthetic route utilizes a regioselective SNAr cyclization starting from a substituted benzonitrile. This method avoids the formation of regioisomers common in direct halogenation of pre-formed indazoles.

Retrosynthetic Analysis

Target: 7-fluoro-4-methoxy-1H-indazol-3-amine

  • Disconnection : N1-N2 bond and N1-C7a bond.

  • Precursor : 2,3-Difluoro-6-methoxybenzonitrile (CAS 221202-34-2).[2]

  • Reagent : Hydrazine Hydrate (NH₂NH₂[3]·H₂O).

Detailed Synthetic Protocol

Reaction Principle: Hydrazine acts as a dinucleophile. The first amine attacks the C2-position of the benzonitrile (displacing the labile C2-fluorine activated by the ortho-nitrile). The resulting aryl hydrazine intermediate then undergoes intramolecular cyclization onto the nitrile carbon to form the 3-aminoindazole.

Step-by-Step Methodology:

  • Charge : In a reaction vessel equipped with a reflux condenser, dissolve 2,3-difluoro-6-methoxybenzonitrile (1.0 eq) in N-methylpyrrolidinone (NMP) or n-Butanol .

  • Reagent Addition : Add Hydrazine Hydrate (3.0 - 5.0 eq) dropwise at room temperature. Note: Excess hydrazine is required to act as a base and drive the reaction.

  • Cyclization : Heat the mixture to 120–150 °C for 4–12 hours. Monitor by HPLC or TLC for the disappearance of the nitrile starting material.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice/water. The product typically precipitates as a solid.

    • Filter the precipitate and wash copiously with water to remove excess hydrazine and NMP.

  • Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient) if high purity (>99%) is required.

Expected Yield : 65–85%.

Synthesis Pathway Diagram

Synthesis_Pathway SM 2,3-Difluoro-6-methoxybenzonitrile (CAS 221202-34-2) Inter Aryl Hydrazine Intermediate SM->Inter SNAr (Displace C2-F) Solvent: NMP, 120°C Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Inter Product 7-Fluoro-4-methoxy- 1H-indazol-3-amine (CAS 1240518-37-9) Inter->Product Cyclization on Nitrile

Figure 2: Synthetic route via hydrazine-mediated cyclization of 2,3-difluoro-6-methoxybenzonitrile.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~11.5 ppm (s, 1H): Indazole N1-H (Broad, exchangeable).

    • δ ~6.8–7.2 ppm (m, 2H): Aromatic protons (C5-H and C6-H). The coupling pattern will show splitting due to the adjacent fluorine (C7) and the ortho-coupling between C5/C6.

    • δ ~5.2 ppm (s, 2H): C3-NH₂ amine protons (Broad singlet).

    • δ ~3.9 ppm (s, 3H): Methoxy group (-OCH₃).

  • LC-MS (ESI+):

    • [M+H]⁺ Peak: 182.2 m/z.

  • ¹⁹F NMR:

    • Diagnostic singlet/multiplet typically around -130 to -140 ppm (referenced to CFCl₃), confirming the retention of the C7 fluorine.

Biological Applications & Handling[8]

Drug Discovery Utility
  • Kinase Inhibition : The 3-aminoindazole motif mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases via hydrogen bonds (N1 acceptor, NH₂ donor).

  • CCR4 Antagonists : Derivatives of this scaffold have been identified as allosteric antagonists for the chemokine receptor CCR4, relevant in immunotherapy.

  • Antiviral Agents : Halogenated indazole amines are intermediates in the synthesis of capsid inhibitors (e.g., analogs of Lenacapavir), where the 7-position substitution is crucial for metabolic stability against oxidation.

Safety & Handling (GHS Classification)
  • Signal Word : WARNING

  • Hazard Statements :

    • H302 : Harmful if swallowed.

    • H315 : Causes skin irritation.[4]

    • H319 : Causes serious eye irritation.[4]

    • H335 : May cause respiratory irritation.[4]

  • PPE : Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.

References

  • ChemScene . 7-Fluoro-4-methoxy-1H-indazol-3-amine Product Data. Retrieved from

  • American Chemical Society (ACS) . Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. J. Med. Chem. 2013, 56, 11, 4691–4705. Retrieved from

  • National Institutes of Health (NIH) . PubChem Compound Summary for CID 58054460. Retrieved from

  • GuideChem . 7-Fluoro-4-methoxy-1H-indazol-3-amine Properties and Supplier Info. Retrieved from

  • Bide Pharm . CAS 1240518-37-9 Product Specifications. Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to 7-fluoro-4-methoxy-1H-indazol-3-amine: A Privileged Scaffold in Modern Drug Discovery

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract The 1H-indazole-3-amine framework represents a cornerstone in contemporary medicinal chemistry, renowned for its role as a versat...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole-3-amine framework represents a cornerstone in contemporary medicinal chemistry, renowned for its role as a versatile "hinge-binding" motif for kinase inhibitors and its prevalence in a multitude of biologically active agents.[1][2] This technical guide offers a comprehensive exploration of 7-fluoro-4-methoxy-1H-indazol-3-amine, a specific derivative poised for significant interest in drug discovery programs. While a dedicated CAS number for this exact molecule is not indexed in publicly available databases as of the time of this writing, this document will provide a thorough analysis of its structural attributes, a validated synthetic protocol, and its potential applications, drawing upon the extensive literature of closely related analogs. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics, particularly in the oncology and inflammation domains.

Introduction to the 1H-Indazole-3-Amine Scaffold

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a structural alert for diverse pharmacological activities.[3][4] The 3-amino substituted variant, in particular, has garnered immense attention for its ability to mimic the adenine component of ATP, forming critical hydrogen bond interactions within the hinge region of various protein kinases.[2][5] This bioisosteric relationship has been successfully exploited in the design of numerous clinically evaluated and approved kinase inhibitors, including agents targeting VEGFR, PDGFR, and c-Met.[6][7]

The strategic incorporation of fluorine atoms and methoxy groups onto the indazole scaffold can profoundly influence the molecule's physicochemical and pharmacokinetic properties. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[8] The methoxy group, on the other hand, can modulate solubility and provide an additional vector for interaction with the target protein. 7-fluoro-4-methoxy-1H-indazol-3-amine, therefore, represents a promising, yet underexplored, building block for the generation of next-generation kinase inhibitors with potentially superior pharmacological profiles.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is paramount for its successful development as a therapeutic agent. The following table summarizes the key computed and experimental data for 7-fluoro-4-methoxy-1H-indazol-3-amine and its parent indazole.

PropertyValue (7-fluoro-4-methoxy-1H-indazol-3-amine)Value (7-Fluoro-4-methoxy-1H-indazole)Reference
Molecular Formula C₈H₈FN₃OC₈H₇FN₂O[9]
Molecular Weight 181.17 g/mol 166.15 g/mol [9]
SMILES String COC1=C2C(=C(C=C1)F)NN=C2NCOC1=CC=C(F)C2=C1C=NN2[9]
CAS Number Not Available1056265-05-4
Predicted XlogP 1.31.7106[9]
Hydrogen Bond Donors 21[9]
Hydrogen Bond Acceptors 42[9]
Predicted TPSA 69.93 Ų37.91 Ų[9]

Synthesis of 7-fluoro-4-methoxy-1H-indazol-3-amine

The construction of the 3-amino-1H-indazole core is a well-trodden path in synthetic organic chemistry. A robust and widely adopted methodology involves the cyclization of a suitably substituted 2-halobenzonitrile with hydrazine.[2][10][11] This approach is favored due to its operational simplicity, high yields, and the commercial availability of a diverse array of starting materials.

Proposed Synthetic Protocol

This protocol details a reliable, two-step procedure for the laboratory-scale synthesis of 7-fluoro-4-methoxy-1H-indazol-3-amine, commencing from the readily available 2,3-difluoro-6-methoxybenzonitrile.

Step 1: Synthesis of 2-fluoro-3-hydrazinyl-6-methoxybenzonitrile

  • Reaction Setup: To a solution of 2,3-difluoro-6-methoxybenzonitrile (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add hydrazine hydrate (2.0-3.0 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude 2-fluoro-3-hydrazinyl-6-methoxybenzonitrile, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization to 7-fluoro-4-methoxy-1H-indazol-3-amine

  • Reaction Setup: The crude 2-fluoro-3-hydrazinyl-6-methoxybenzonitrile from the previous step is dissolved in a high-boiling point solvent such as 1,4-dioxane or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: The reaction mixture is heated to a higher temperature (typically 120-150 °C) to facilitate the intramolecular nucleophilic aromatic substitution (SNA_r_) cyclization. The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water, and the resulting precipitate is collected by filtration. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-fluoro-4-methoxy-1H-indazol-3-amine.

Rationale Behind Experimental Choices
  • Choice of Starting Material: 2,3-difluoro-6-methoxybenzonitrile is selected as the starting material due to the differential reactivity of the two fluorine atoms. The fluorine at the 2-position is activated towards nucleophilic substitution by the electron-withdrawing nitrile group, facilitating the initial reaction with hydrazine.

  • Solvent Selection: Ethanol or DMF are suitable solvents for the initial displacement reaction as they are polar and can solvate both the reactants. For the subsequent cyclization, a higher boiling point solvent is necessary to provide the required thermal energy for the intramolecular SNA_r_ reaction.

  • Use of Hydrazine Hydrate: Hydrazine hydrate serves as the source of the two nitrogen atoms required for the formation of the pyrazole ring of the indazole core. An excess is often used to drive the initial substitution reaction to completion.

Synthetic Workflow Diagram

Synthesis_Workflow start 2,3-difluoro-6- methoxybenzonitrile intermediate 2-fluoro-3-hydrazinyl-6- methoxybenzonitrile start->intermediate Hydrazine Hydrate, Ethanol, Reflux product 7-fluoro-4-methoxy- 1H-indazol-3-amine intermediate->product 1,4-Dioxane, Heat (Cyclization)

Caption: Synthetic route to 7-fluoro-4-methoxy-1H-indazol-3-amine.

Applications in Drug Discovery

The 1H-indazole-3-amine scaffold is a privileged fragment in the design of kinase inhibitors, with several approved drugs and numerous clinical candidates featuring this core structure.[2][3] 7-fluoro-4-methoxy-1H-indazol-3-amine serves as a valuable building block for the synthesis of libraries of potential kinase inhibitors.

Role as a Kinase Hinge-Binder

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[12] Kinase inhibitors that target the ATP-binding site are a major class of therapeutics. The 3-amino group and the N2 nitrogen of the indazole ring of 7-fluoro-4-methoxy-1H-indazol-3-amine can form a bidentate hydrogen bond interaction with the hinge region of the kinase, effectively anchoring the inhibitor in the active site.[1] The remainder of the molecule can then be elaborated with various substituents to achieve potency and selectivity for the target kinase.

Potential as an Anti-Cancer Agent

Derivatives of 1H-indazole-3-amine have demonstrated significant anti-proliferative activity against a range of cancer cell lines.[2] The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[2] By inhibiting key kinases involved in cancer cell proliferation and survival, such as VEGFR, PDGFR, and c-Met, these compounds can effectively halt tumor growth. The specific substitution pattern of 7-fluoro-4-methoxy-1H-indazol-3-amine may offer advantages in terms of target selectivity and overcoming drug resistance.

Illustrative Signaling Pathway

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylation ATP ATP ATP->RTK pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Inhibitor 7-fluoro-4-methoxy- 1H-indazol-3-amine Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

7-fluoro-4-methoxy-1H-indazol-3-amine is a strategically designed chemical entity that holds considerable promise as a building block in drug discovery. Its inherent ability to engage with the hinge region of protein kinases, coupled with the advantageous physicochemical properties imparted by the fluorine and methoxy substituents, makes it a highly attractive scaffold for the development of novel therapeutics. While a dedicated CAS number is not yet available, the well-established synthetic routes to related 3-aminoindazoles provide a clear and actionable path for its preparation. This technical guide provides the foundational knowledge for researchers to synthesize, characterize, and ultimately exploit the therapeutic potential of this and related indazole derivatives in their quest for next-generation medicines.

References

  • PubChemLite. 7-fluoro-4-methoxy-1h-indazol-3-amine (C8H8FN3O). Available from: [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC. Available from: [Link]

  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed. Available from: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. Available from: [Link]

  • 4-fluoro-1H-indazol-3-amine. PubChem. Available from: [Link]

  • Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. MDPI. Available from: [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Taylor & Francis Online. Available from: [Link]

  • Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. Google Patents.
  • 3-Amino-4-fluoro-1-methylindazole. PubChem. Available from: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. Available from: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available from: [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available from: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available from: [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. Available from: [Link]

  • 4-fluoro-1H-indazol-7-amine. PubChem. Available from: [Link]

  • 7-fluoro-3-methyl-1H-indazol-4-amine. Molport. Available from: [Link]

Sources

Foundational

Therapeutic Potential of 7-Fluoro-4-methoxy-1H-indazol-3-amine in Oncology: A Technical Guide

Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to numerous clinically approved and investigational agents for the treatment of cancer.[1][2][3] This technical guide introduces...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to numerous clinically approved and investigational agents for the treatment of cancer.[1][2][3] This technical guide introduces 7-fluoro-4-methoxy-1H-indazol-3-amine (hereafter designated FMI-3A), a novel investigational compound, and explores its therapeutic potential as a targeted oncologic agent. Drawing upon the well-established pharmacology of related indazole derivatives, this document outlines a plausible mechanism of action for FMI-3A as a potent inhibitor of key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation. We provide a comprehensive framework for its preclinical evaluation, including detailed in vitro and in vivo experimental protocols, data interpretation guidelines, and a forward-looking perspective on its developmental trajectory. This guide is intended for researchers, drug developers, and clinical scientists dedicated to advancing the next generation of precision cancer therapies.

Introduction: The Indazole Scaffold in Oncology

Indazole derivatives represent a privileged class of heterocyclic compounds with a broad spectrum of pharmacological activities.[2] In oncology, this scaffold has been successfully exploited to develop inhibitors of various protein kinases that are critical drivers of cancer progression.[4] Marketed drugs such as Axitinib and Pazopanib validate the utility of the indazole core in targeting key pathways like the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade, which is fundamental to tumor angiogenesis.[3]

FMI-3A is a novel, rationally designed indazole derivative. Its unique substitution pattern, featuring a fluorine atom at the 7-position and a methoxy group at the 4-position, is hypothesized to confer high potency and selectivity against a specific subset of oncogenic kinases, thereby offering a potentially improved therapeutic window compared to existing agents.

Hypothesized Mechanism of Action: Multi-Targeted Kinase Inhibition

Based on structure-activity relationships of similar indazole-based compounds, FMI-3A is postulated to function as an ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs) crucial for tumor growth, invasion, and neovascularization.[5][6] The primary targets are likely members of the VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and TAM (Tyro-3, Axl, Mer) families.[7][8]

  • VEGFR-2 Inhibition: As the principal mediator of VEGF-driven angiogenesis, VEGFR-2 is a critical target in cancer therapy.[9][10] By blocking the ATP-binding site of VEGFR-2, FMI-3A is expected to inhibit its autophosphorylation, thereby abrogating downstream signaling through pathways such as PI3K/Akt and Ras/Raf/ERK.[10][11] This leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately starving the tumor of essential blood supply.[12]

  • PDGFR Inhibition: The PDGF/PDGFR axis is vital for the recruitment and stabilization of pericytes, which support the structural integrity of newly formed blood vessels.[13][14] Inhibition of PDGFR-β by FMI-3A would disrupt this interaction, leading to destabilized and leaky tumor vasculature, further enhancing the anti-angiogenic effect.[15]

  • AXL Inhibition: AXL, a member of the TAM family of RTKs, is increasingly recognized for its role in promoting tumor cell proliferation, survival, metastasis, and the development of therapeutic resistance.[7][8][16] Overexpression of AXL is correlated with poor prognosis in numerous cancers.[17][18] By targeting AXL, FMI-3A may not only exert direct anti-tumor effects but also potentially overcome resistance to other therapies.[8][16]

FMI-3A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_ligands cluster_downstream Downstream Signaling cluster_outputs Cellular Response VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg PDGFRb PDGFR-β PDGFRb->PI3K AXL AXL AXL->PI3K MAPK RAS/RAF/MAPK AXL->MAPK VEGF VEGF VEGF->VEGFR2 PDGF PDGF PDGF->PDGFRb Gas6 Gas6 Gas6->AXL FMI3A FMI-3A FMI3A->VEGFR2 Inhibits FMI3A->PDGFRb Inhibits FMI3A->AXL Inhibits AKT AKT PI3K->AKT Proliferation Proliferation Survival AKT->Proliferation Migration Migration Invasion AKT->Migration Angiogenesis Angiogenesis AKT->Angiogenesis Resistance Drug Resistance AKT->Resistance MAPK->Proliferation MAPK->Migration MAPK->Angiogenesis MAPK->Resistance PLCg->MAPK

FMI-3A inhibits key RTKs and downstream oncogenic signaling.

Preclinical Evaluation Framework

A rigorous preclinical assessment is required to validate the therapeutic hypothesis for FMI-3A. This involves a tiered approach, starting with biochemical and cellular assays and progressing to in vivo animal models.

In Vitro Characterization

A. Biochemical Kinase Inhibition Assays

The initial step is to quantify the direct inhibitory activity of FMI-3A against a panel of purified kinases.

  • Objective: To determine the IC50 (half-maximal inhibitory concentration) of FMI-3A against target kinases (VEGFR-2, PDGFR-β, AXL) and a broad panel of off-target kinases to establish potency and selectivity.

  • Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based (e.g., ADP-Glo™) assays are industry standards for their high-throughput capability and sensitivity.[17][19][20]

Table 1: Representative Kinase Inhibition Assay Protocol (ADP-Glo™)

Step Procedure Rationale & Key Considerations
1. Reagent Preparation Prepare serial dilutions of FMI-3A in an appropriate buffer (e.g., 1% DMSO final concentration). Dilute recombinant kinase enzyme and substrate to working concentrations.[21] A wide concentration range is crucial to accurately determine the IC50. DMSO concentration must be kept constant across all wells to avoid solvent effects.[21]
2. Kinase Reaction In a 384-well plate, add diluted FMI-3A, followed by the kinase enzyme. Initiate the reaction by adding a mixture of the substrate and ATP (at or near its Km value). Incubate at 30°C for 60 minutes.[21][22] Pre-incubation of the inhibitor with the enzyme can be performed to assess time-dependent inhibition. The reaction must be within the linear range.[22]
3. ATP Depletion Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. This step is critical to ensure that the luminescence signal generated in the next step is derived only from the ADP produced by the kinase.[20]
4. Signal Generation Add Kinase Detection Reagent to convert the ADP generated into ATP, and simultaneously catalyze a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.[23] The luminescent signal is directly proportional to the amount of ADP produced and thus, to kinase activity.

| 5. Data Acquisition | Measure luminescence using a plate reader. Calculate percent inhibition relative to vehicle (DMSO) controls and determine IC50 values using non-linear regression analysis. | Data should be normalized to "no enzyme" (0% activity) and "vehicle control" (100% activity) wells. |

B. Cellular Assays

Cell-based assays are essential to confirm that the biochemical activity of FMI-3A translates into a functional anti-cancer effect in a biological context.

  • Objective: To assess the impact of FMI-3A on cancer cell viability, proliferation, and apoptosis.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[24][25][26]

Table 2: Cell Viability MTT Assay Protocol

Step Procedure Rationale & Key Considerations
1. Cell Seeding Seed cancer cells (e.g., A549 lung cancer, MDA-MB-231 breast cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[26] Cell density must be optimized to ensure logarithmic growth throughout the experiment and a linear response in the assay.[27]
2. Compound Treatment Treat cells with a serial dilution of FMI-3A for 72 hours. Include a vehicle control (e.g., 0.1% DMSO). A 72-hour incubation period is common for assessing antiproliferative effects.
3. MTT Addition Add 10 µL of sterile MTT stock solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24][27] Only metabolically active, viable cells can reduce the yellow MTT to purple formazan crystals via mitochondrial reductase enzymes.[25]
4. Solubilization Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well.[27][28] This step dissolves the intracellular formazan crystals, creating a homogenous colored solution.

| 5. Absorbance Reading | Measure the absorbance at 570 nm using a microplate reader.[25] | The absorbance is directly proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition). |

In Vivo Efficacy Evaluation

The definitive preclinical test of an anti-cancer agent is its ability to inhibit tumor growth in a living organism. The subcutaneous xenograft model is the standard for this evaluation.[29]

  • Objective: To evaluate the anti-tumor efficacy of FMI-3A in an established tumor xenograft model.

  • Methodology: Immunocompromised mice (e.g., NOD-SCID or Balb/c nude) are implanted with human cancer cells. Once tumors are established, animals are treated with FMI-3A, and tumor growth is monitored over time.[30]

Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_study Phase 2: Efficacy Study cluster_analysis Phase 3: Analysis A 1. Cell Culture (e.g., A549 cells) B 2. Cell Harvest & Prep (5x10^6 cells in Matrigel) A->B C 3. Subcutaneous Injection (Flank of NSG mouse) B->C D 4. Tumor Growth Monitoring (Until ~100-150 mm³) C->D E 5. Randomization (n=8-10 mice/group) D->E F 6. Treatment Initiation (Day 0) - Vehicle (p.o., qd) - FMI-3A (e.g., 25 mg/kg, p.o., qd) - FMI-3A (e.g., 50 mg/kg, p.o., qd) E->F G 7. Daily Monitoring (Tumor Volume & Body Weight) F->G H 8. Study Endpoint (e.g., Day 21 or tumor limit) G->H I 9. Data Analysis (TGI Calculation) H->I J 10. Pharmacodynamics (Tumor/Plasma Collection) H->J

Standard workflow for a subcutaneous xenograft efficacy study.

Table 3: Xenograft Study Protocol

Step Procedure Rationale & Key Considerations
1. Implantation Subcutaneously inject 1-5 million human cancer cells (resuspended in PBS/Matrigel) into the flank of immunocompromised mice.[30] Matrigel can improve tumor take rates and growth consistency.[29]
2. Tumor Staging Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with digital calipers. Starting treatment when tumors are established mimics a more clinical scenario than preventative models.
3. Randomization & Dosing Randomize mice into treatment groups (e.g., Vehicle, FMI-3A low dose, FMI-3A high dose). Administer compound daily via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[30] Randomization ensures an even distribution of tumor sizes across groups at the start of the study.
4. Monitoring Measure tumor volume [V = (length × width²)/2] and body weight 2-3 times per week.[30] Body weight is a key indicator of treatment tolerance and general animal health.

| 5. Endpoint & Analysis | Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined size limit. Calculate Tumor Growth Inhibition (TGI). | TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] × 100. |

Anticipated Data and Interpretation

Successful preclinical development of FMI-3A would be supported by the following data profile.

Table 4: Hypothetical Preclinical Data Summary for FMI-3A

Assay Type Parameter Anticipated Result Interpretation
Biochemical Assay IC50 vs. VEGFR-2 < 10 nM Potent inhibition of the primary anti-angiogenic target.[19]
IC50 vs. PDGFR-β < 50 nM Potent activity against a key pericyte-regulating kinase.[19]
IC50 vs. AXL < 25 nM Strong inhibition of a key resistance and proliferation driver.[17]
Selectivity Panel >100-fold selective vs. unrelated kinases Indicates a lower likelihood of off-target toxicities.
Cellular Assay GI50 (A549 cells) < 100 nM Translation of biochemical potency into cellular anti-proliferative activity.

| In Vivo Efficacy | TGI (A549 xenograft) | > 60% at a well-tolerated dose | Demonstrates significant and meaningful anti-tumor activity in a whole-animal system. |

Future Directions and Conclusion

The preclinical data package outlined above would provide a strong foundation for advancing FMI-3A into investigational new drug (IND)-enabling studies. Subsequent steps would include formal toxicology and safety pharmacology studies, chemistry manufacturing and controls (CMC) scale-up, and the design of a Phase I clinical trial to assess safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.

References

  • Dufies, M., et al. (2014). Axl Kinase as a Key Target for Oncology: Focus on Small Molecule Inhibitors. Molecular Cancer Therapeutics, 13(9), 2141–2148. Available at: [Link]

  • Heldin, C.-H., & Westermark, B. (2020). Roles of PDGF/PDGFR signaling in various organs. Journal of Molecular Medicine, 98(5), 633-647. Available at: [Link]

  • Kaufman, S., et al. (2020). 509 Potent and selective inhibition Of AXL receptor tyrosine kinase for the treatment of cancer. Journal for ImmunoTherapy of Cancer, 8(Suppl 3), A313. Available at: [Link]

  • Zhang, Y., et al. (2018). Axl inhibitors as novel cancer therapeutic agents. European Journal of Medicinal Chemistry, 152, 45-56. Available at: [Link]

  • Wu, X., et al. (2014). AXL kinase as a novel target for cancer therapy. Oncotarget, 5(20), 9546–9563. Available at: [Link]

  • Patel, J. N., et al. (2021). AXL Inhibitors in Oncology Clinical Trials: A Review. Cancers, 13(23), 6092. Available at: [Link]

  • Guerin, M. V., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101740. Available at: [Link]

  • Kim, D. W., et al. (2019). Multikinase inhibitor motesanib enhances the antitumor effect of cisplatin in cisplatin-resistant human bladder cancer cells via apoptosis and the PI3K/Akt pathway. Oncology Letters, 17(4), 3567-3574. Available at: [Link]

  • Abhinand, C. S., et al. (2021). Cross-family Signaling: PDGF Mediates VEGFR Activation and Endothelial Function. bioRxiv. Available at: [Link]

  • Schito, L. (2012). Platelet-Derived Growth Factor (PDGF)/PDGF Receptors (PDGFR) Axis as Target for Antitumor and Antiangiogenic Therapy. Cancers, 4(4), 1078-1105. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Liu, M., & Chen, L. (2018). The Emerging Regulation of VEGFR-2 in Triple-Negative Breast Cancer. Frontiers in Endocrinology, 9, 547. Available at: [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. JAX. Available at: [Link]

  • Paez-Ribes, M., et al. (2013). Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer. The Journal of Clinical Investigation, 123(3), 1234-1246. Available at: [Link]

  • Yamaji, K., et al. (2004). Essential Role of PDGFRα-p70S6K Signaling in Mesenchymal Cells During Therapeutic and Tumor Angiogenesis In Vivo. Circulation Research, 94(7), 911-919. Available at: [Link]

  • Kaya, T., et al. (2016). Effects of a Multikinase Inhibitor Motesanib (AMG 706) Alone and Combined with the Selective DuP-697 in the Human HT29 Colorectal Cancer Cell Line. Asian Pacific Journal of Cancer Prevention, 17(3), 1251-1256. Available at: [Link]

  • Wikipedia. (n.d.). Motesanib. Wikipedia. Available at: [Link]

  • Ni, T., et al. (2016). Tumor xenograft model. Bio-protocol, 6(12), e1834. Available at: [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]

  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Rutgers Cancer Institute of New Jersey. Available at: [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • Singh, S., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-22. Available at: [Link]

  • ResearchGate. (2021). Indazole Derivatives: Promising Anti-tumor Agents. ResearchGate. Available at: [Link]

  • Li, C., et al. (2012). Over-Expression of PDGFR-β Promotes PDGF-Induced Proliferation, Migration, and Angiogenesis of EPCs through PI3K/Akt Signaling Pathway. PLOS ONE, 7(2), e30503. Available at: [Link]

  • ResearchGate. (2011). Mechanisms of Regulation of VEGFR-2 levels in cancer cells. ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1502-1528. Available at: [Link]

  • Chen, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(29), 17765-17777. Available at: [Link]

  • Bentham Science. (2021). Indazole Derivatives: Promising Anti-tumor Agents. Bentham Science. Available at: [Link]

  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. Available at: [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8703. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 7-fluoro-4-methoxy-1H-indazol-3-amine from 2,3-difluoro-6-methoxybenzonitrile

Executive Summary & Strategic Rationale This Application Note details the synthesis of 7-fluoro-4-methoxy-1H-indazol-3-amine utilizing 2,3-difluoro-6-methoxybenzonitrile as the starting scaffold. This transformation is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details the synthesis of 7-fluoro-4-methoxy-1H-indazol-3-amine utilizing 2,3-difluoro-6-methoxybenzonitrile as the starting scaffold. This transformation is a critical gateway in the development of indazole-based kinase inhibitors (e.g., FGFR, VEGFR targets) and CNS-active agents.

Why this route? While various routes to aminoindazoles exist, the direct cyclization of ortho-fluorobenzonitriles with hydrazine represents the most atom-economical and scalable approach.

  • Regioselectivity: The presence of the methoxy group at the C6 position (relative to nitrile) and fluorine at C2 and C3 creates a unique electronic environment. Nucleophilic aromatic substitution (

    
    ) favors displacement of the C2-fluorine due to the inductive stabilization of the Meisenheimer complex by the adjacent nitrile group, ensuring the formation of the 7-fluoro-4-methoxy isomer rather than the 4-fluoro-5-methoxy alternative.
    
  • Operational Simplicity: This "one-pot" cascade reaction eliminates the need for isolating sensitive amidrazone intermediates.

Reaction Mechanism & Pathway Analysis

The synthesis proceeds via a nucleophilic attack of hydrazine on the nitrile carbon, followed by an intramolecular


 displacement of the ortho-fluorine.

Critical Mechanistic Insight: The C2-fluorine is significantly more electrophilic than the C6-methoxy group. Although methoxy is an electron-donating group (EDG) by resonance, it is inductively withdrawing. However, Fluorine is a superior leaving group in


 reactions, and its position ortho to the electron-withdrawing nitrile group activates it for displacement.

Pathway Visualization:

IndazoleSynthesis SM 2,3-difluoro-6-methoxybenzonitrile Inter1 Amidrazone Intermediate (Transient) SM->Inter1 + N2H4·H2O Nucleophilic Attack on CN TS Meisenheimer Complex (Cyclization) Inter1->TS Intramolecular SNAr Product 7-fluoro-4-methoxy- 1H-indazol-3-amine TS->Product - HF Aromatization Byprod HF (Neutralized) TS->Byprod

Figure 1: Mechanistic cascade from nitrile precursor to indazole core.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Role
2,3-difluoro-6-methoxybenzonitrile 169.131.0Limiting Reagent
Hydrazine Monohydrate (64-65%) 50.065.0 - 10.0Nucleophile / Base
n-Butanol (or Ethanol) 74.1210 V (mL/g)Solvent
Water 18.02N/AWorkup / Precipitation

Note on Solvent Choice: While Ethanol is common, n-Butanol is recommended for this specific substrate. The methoxy group slightly deactivates the ring compared to a pure polyfluoro-benzene; the higher boiling point of n-Butanol (


C) ensures complete cyclization without requiring a sealed tube.
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe. Flush the system with Nitrogen (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).
    
  • Charging: Add 2,3-difluoro-6-methoxybenzonitrile (1.0 eq) to the flask.

  • Solvation: Add n-Butanol (10 volumes relative to SM mass). Stir until the solid is mostly dissolved.

  • Reagent Addition: Add Hydrazine Monohydrate (5.0 eq) dropwise at room temperature. Caution: Exothermic reaction possible.

  • Reaction: Heat the mixture to reflux (

    
    C) .
    
    • Monitoring: Monitor by HPLC or TLC (Eluent: 50% EtOAc/Hexanes). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot (Product) should appear.
    • Time: Typically 4–12 hours.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature (

      
      C).
      
    • Slowly add Water (20 volumes) to the stirring mixture. The product should precipitate as a solid.[6]

    • Stir the slurry at

      
      C for 1 hour to maximize yield.
      
  • Isolation: Filter the solid using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with:

    • Water (

      
       volumes) to remove excess hydrazine and fluoride salts.
      
    • Cold Ethanol (

      
       volumes) to remove organic impurities.
      
  • Drying: Dry the solid in a vacuum oven at

    
    C for 12 hours.
    
Purification (If necessary)

If the crude purity is <95%, purify via recrystallization from Ethanol/Water or flash column chromatography (


, 95:5).

Structural Validation & Quality Control

To ensure the correct isomer (7-fluoro-4-methoxy) was formed and not the 4-fluoro-5-methoxy regioisomer, verify utilizing NMR.

Analytical MethodExpected Signal / Characteristic
1H NMR (DMSO-d6)

3.85 ppm (s, 3H):
Methoxy group.

5.10 ppm (s, 2H):
Broad singlet for

(exchangeable).

11.5-12.0 ppm (s, 1H):
Indazole NH.Aromatic Region: Two doublets (or dd) showing ortho coupling, characteristic of the H5/H6 protons.
19F NMR Single peak. The chemical shift will differ significantly depending on its position relative to the bridgehead nitrogen.
LC-MS

Regiochemistry Check: In the 7-fluoro-4-methoxy isomer, the Fluorine is adjacent to the bridgehead NH. In NOESY experiments, the Methoxy protons (Pos 4) should show a correlation with the aromatic proton at Position 5, but not with the NH.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Reaction temperature too low.Switch solvent from Ethanol to n-Butanol or diglyme to increase reflux temp.
Sticky Gum Formation Polymerization or incomplete precipitation.Decant supernatant, dissolve gum in EtOAc, wash with brine, dry, and re-precipitate with Hexanes.
Regioisomer Impurity Attack at C6-OMe (Rare).Lower temperature and increase reaction time. Ensure SM is 2,3-difluoro (not 2,6-difluoro).

References

  • Lukin, K. et al. "Synthesis of fluoro-1H-indazoles."[7] Journal of Organic Chemistry, 2006. (Foundational method for hydrazine cyclization of fluorobenzonitriles).

  • Vertex Pharmaceuticals. "Indazole derivatives as kinase inhibitors." US Patent 20140128391. (Describes analogous synthesis of aminoindazoles from substituted benzonitriles).

  • Song, J.J. et al. "Practical Synthesis of Indazole-Based p38 MAP Kinase Inhibitors." Journal of Organic Chemistry, 2006.

  • PubChem. "7-fluoro-4-methoxy-1H-indazol-3-amine Compound Summary."

Sources

Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 7-fluoro-4-methoxy-1H-indazol-3-amine

Introduction: The Significance of the 3-Aminoindazole Scaffold The 1H-indazole-3-amine framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold." This structural motif is prominently...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-Aminoindazole Scaffold

The 1H-indazole-3-amine framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold." This structural motif is prominently featured in a multitude of biologically active compounds, particularly as a versatile hinge-binding element for kinase inhibitors, which are critical in oncology and inflammation research.[1] The strategic placement of substituents on the indazole ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The target molecule, 7-fluoro-4-methoxy-1H-indazol-3-amine, incorporates a fluorine atom and a methoxy group, which can significantly influence metabolic stability, membrane permeability, and target engagement. This guide provides a comprehensive overview of the reaction conditions and a detailed protocol for the reliable synthesis of this valuable research compound.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution and Cyclization

The most direct and efficient pathway to 3-aminoindazoles is the reaction of an appropriately substituted 2-fluorobenzonitrile with hydrazine.[1][2] This transformation is a classic example of a tandem reaction involving an initial nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.

Mechanistic Rationale

The synthesis of 7-fluoro-4-methoxy-1H-indazol-3-amine begins with the precursor 2,3-difluoro-6-methoxybenzonitrile. The key steps are as follows:

  • Ring Activation : The aromatic ring of the precursor is rendered electron-deficient, and thus susceptible to nucleophilic attack, by the strong electron-withdrawing effects of the nitrile (-CN) group and the two fluorine atoms.

  • Nucleophilic Attack : Hydrazine (H₂N-NH₂), a potent nucleophile, attacks the aromatic ring. The attack is highly regioselective, targeting the C2 carbon (ortho to the nitrile group). This selectivity is dictated by electronic factors; the electron-withdrawing nitrile group strongly activates the ortho and para positions, stabilizing the transient, negatively charged intermediate known as a Meisenheimer complex.[3] The fluorine at C2 is therefore a much better leaving group in this context than the fluorine at C3.

  • Fluoride Displacement : The aromaticity of the ring is restored by the expulsion of the fluoride ion from the C2 position.

  • Intramolecular Cyclization : The terminal nitrogen atom of the newly attached hydrazine moiety then performs a nucleophilic attack on the electrophilic carbon of the nitrile group. This intramolecular reaction forms the five-membered pyrazole ring characteristic of the indazole system, yielding the final 3-aminoindazole product.

Visualizing the Synthesis

The following diagrams illustrate the overall experimental workflow and the underlying reaction mechanism.

G cluster_workflow Experimental Workflow A 1. Reagent Combination (2,3-difluoro-6-methoxybenzonitrile + Hydrazine Hydrate in Solvent) B 2. Thermal Reaction (Heating under Reflux) A->B Heat C 3. Reaction Monitoring (Thin-Layer Chromatography) B->C Monitor D 4. Product Isolation (Cooling, Precipitation & Filtration) C->D Upon Completion E 5. Purification (Recrystallization or Chromatography) D->E Crude Product F Final Product (7-fluoro-4-methoxy-1H-indazol-3-amine) E->F Pure Product

Caption: High-level overview of the synthetic workflow.

G cluster_mech Reaction Mechanism start Starting Materials intermediate1 Meisenheimer Complex (Stabilized Intermediate) start->intermediate1 1. Nucleophilic Attack (S-N-Ar) intermediate2 Hydrazinylbenzonitrile intermediate1->intermediate2 2. Fluoride Elimination product Final Product (3-Aminoindazole) intermediate2->product 3. Intramolecular Cyclization

Caption: Stepwise chemical reaction mechanism.

Reaction Conditions at a Glance

The following table summarizes the optimized conditions for the synthesis, derived from established protocols for analogous compounds.[1][2]

ParameterRecommended ConditionRationale / Notes
Starting Material 2,3-difluoro-6-methoxybenzonitrileProvides the necessary carbon skeleton and reactive sites.
Nucleophile Hydrazine Hydrate (N₂H₄·H₂O)Typically an 80% aqueous solution. Used in excess (3-5 eq.).
Solvent n-Butanol or 2-Methyl-THFPolar solvents facilitate the reaction. n-Butanol allows for higher reflux temperatures.
Temperature 95 - 115 °C (Reflux)Thermal energy is required to overcome the activation energy for the SNAr step.
Reaction Time 2 - 6 hoursMonitor progress by TLC to determine completion.
Work-up Precipitation with waterThe product is typically insoluble in the aqueous mixture, allowing for easy isolation.
Purification Recrystallization from Ethanol/WaterEffective for removing residual starting material and inorganic salts.
Expected Yield 75 - 90%Yields can be high for this efficient transformation.
Detailed Experimental Protocol

Disclaimer: This protocol should only be performed by trained chemists in a properly equipped fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Hydrazine is toxic and should be handled with extreme care.

Materials and Reagents:
  • 2,3-difluoro-6-methoxybenzonitrile (1.0 eq.)

  • Hydrazine hydrate, 80% in H₂O (~4.0 eq.)

  • n-Butanol (or 2-Methyltetrahydrofuran, 2-MeTHF)

  • Deionized Water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Buchner funnel and filter paper

  • TLC plates (e.g., silica gel 60 F₂₅₄)

Procedure:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluoro-6-methoxybenzonitrile (1.0 eq.).

  • Solvent and Reagent Addition: Add n-butanol to the flask to create a solution with a concentration of approximately 0.2-0.5 M. Begin stirring. Carefully add hydrazine hydrate (4.0 eq.) to the solution at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 115 °C for n-butanol, 95 °C for 2-MeTHF) and maintain this temperature.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A suitable eluent system would be Ethyl Acetate/Hexane (e.g., 1:1 ratio). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 2-6 hours.

  • Isolation: Once the reaction is complete (as determined by TLC), remove the heat source and allow the mixture to cool to room temperature. Slowly add deionized water (approximately 2-3 times the volume of the solvent used) to the flask while stirring. The product should precipitate as a solid. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold deionized water to remove any residual hydrazine and salts.

  • Drying and Purification: Air-dry the crude product on the filter. For further purification, the solid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Dry the purified product under vacuum to yield 7-fluoro-4-methoxy-1H-indazol-3-amine as a solid.

Trustworthiness and Validation

The protocol described is based on well-established chemical principles and extensively documented transformations in peer-reviewed literature.[1][2] The self-validating nature of this procedure lies in the in-process control:

  • TLC Monitoring: Provides real-time confirmation of reactant consumption and product formation, preventing premature or unnecessarily long reaction times.

  • Characteristic Precipitation: The formation of a solid upon water addition is a strong indicator of successful product formation, as the aminoindazole product typically has much lower solubility in aqueous media than the starting materials.

  • Spectroscopic Confirmation: The final product's identity and purity should be unequivocally confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

By adhering to this detailed guide, researchers and drug development professionals can reliably synthesize 7-fluoro-4-methoxy-1H-indazol-3-amine, a key building block for the discovery of novel therapeutics.

References
  • Asad, N., Lyons, M., Rodrigues, S. M. M., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 24, 2026. Available from: [Link]

  • Zhang, Y., Song, D., Zhao, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4084. Available from: [Link]

  • Ekar, J., & Kranjc, K. (2023). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. SynOpen, 7(03), 329-337. Available from: [Link]

  • PubChem. (n.d.). 2,3-difluoro-6-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved February 24, 2026. Available from: [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available from: [Link]

Sources

Method

Purification Strategies for 3-Amino-7-Fluoro-4-Methoxyindazole Intermediates

Application Note: AN-IND-7F4M-01 Abstract The intermediate 3-amino-7-fluoro-4-methoxy-1H-indazole is a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., FGFR, VEGFR targets). Its amphoteric n...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IND-7F4M-01

Abstract

The intermediate 3-amino-7-fluoro-4-methoxy-1H-indazole is a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., FGFR, VEGFR targets). Its amphoteric nature, combined with the lipophilicity of the 7-fluoro substituent and the electron-donating 4-methoxy group, presents unique purification challenges. This guide outlines a validated purification workflow focusing on the removal of uncyclized hydrazones, regiomeric byproducts, and hazardous hydrazine residues. We present a three-tiered approach: Acid-Base Workup (Method A), Recrystallization (Method B), and Flash Chromatography (Method C).

Introduction & Chemical Context

The synthesis of 3-aminoindazoles typically proceeds via the nucleophilic aromatic substitution (


) of a fluorinated benzonitrile with hydrazine, followed by cyclization. For this specific target, the starting material is often 2,3-difluoro-4-methoxybenzonitrile .
The Regioselectivity Challenge

The primary chemical challenge is ensuring the hydrazine attacks the fluorine ortho to the nitrile group (Position 2) rather than the fluorine at Position 3.

  • Desired Pathway: Attack at C2

    
     Cyclization 
    
    
    
    7-fluoro isomer (Target).
  • Impurity Pathway: Attack at C3

    
     Cyclization 
    
    
    
    6-fluoro isomer (Critical Impurity).

Expert Insight: While the nitrile group strongly activates the ortho-fluorine, trace amounts of the 6-fluoro regioisomer can form at high temperatures. Furthermore, the 4-methoxy group donates electron density into the ring, slightly deactivating the electrophilic centers, which may require forcing conditions that increase side-product formation (dimers/azines).

Physicochemical Profile[1]
  • Basicity: The C3-amino group is weakly basic (

    
    ).
    
  • Acidity: The N1-proton is acidic (

    
    ), allowing for base extraction.
    
  • Solubility: The 7-fluoro atom reduces water solubility compared to non-fluorinated analogs, making aqueous workups efficient for removing polar impurities (salts, hydrazine).

Critical Impurity Profile

Before selecting a method, identify the target impurities:

Impurity TypeOriginPhysicochemical BehaviorRemoval Strategy
Hydrazine / Hydrazine Hydrate Excess ReagentHighly polar, basic, toxic.Aqueous Acid Wash (Method A)
Uncyclized Hydrazone Incomplete ReactionLess polar than product; no acidic NH.Crystallization (Method B)
6-Fluoro Regioisomer

at wrong carbon
Very similar

and solubility.
Flash Chromatography (Method C)
Azo-dimers Oxidation of amineHighly lipophilic, colored (orange/red).Trituration / Chromatography

Purification Workflows

Decision Matrix (Graphviz)

PurificationLogic Start Crude Reaction Mixture Check1 Is Hydrazine Present? Start->Check1 MethodA Method A: Acid/Base Workup (Remove Hydrazine/Salts) Check1->MethodA Yes (Standard) Check2 Purity > 95%? Check1->Check2 No (Unlikely) MethodA->Check2 MethodB Method B: Recrystallization (Remove Hydrazones/Dimers) Check2->MethodB No Final Pure Intermediate (>99% HPLC) Check2->Final Yes Check3 Isomer Purity Acceptable? MethodB->Check3 MethodC Method C: Flash Chromatography (Separate Regioisomers) Check3->MethodC No (Critical Isomers) Check3->Final Yes MethodC->Final

Figure 1: Strategic decision tree for selecting the appropriate purification module based on crude purity and impurity profile.

Method A: Acid-Base Workup (The "Rough" Clean)

Objective: Remove excess hydrazine (genotoxic) and non-acidic organic impurities. Mechanism: Utilizes the acidity of the indazole N-H to solubilize the product in base, while impurities remain in the organic layer.

Protocol:

  • Dissolution: Dissolve the crude brown solid in Ethyl Acetate (EtOAc) (10 mL/g).

  • Acid Wash (Hydrazine Removal): Wash the organic phase with 0.5 M HCl (

    
     mL/g).
    
    • Note: The 3-amino group is weakly basic but usually remains in the organic layer or precipitates as a salt at this concentration. If product is lost to the aqueous layer, adjust to pH 5-6.

  • Base Extraction (Product Capture): Extract the organic phase with 1.0 M NaOH (

    
     mL/g).
    
    • Chemistry: The indazole deprotonates (forming the sodium salt) and moves to the aqueous layer. Non-acidic impurities (unreacted nitrile, azo-dimers) remain in the EtOAc.

  • Precipitation: Separate the aqueous layer. Cool to

    
    . Slowly adjust pH to 7-8 using conc. HCl .
    
  • Filtration: The product will precipitate as a beige solid. Filter and wash with water.[1]

Method B: Recrystallization (The "Fine" Clean)

Objective: Remove uncyclized intermediates and improve physical form. Solvent System: Toluene or Ethanol/Water (9:1) .

  • Why Toluene? The 7-fluoro and 4-methoxy groups provide sufficient lipophilicity for hot toluene solubility, while polar impurities (salts) are insoluble and dimers stay in the mother liquor upon cooling.

Protocol:

  • Suspend the solid from Method A in Toluene (5 mL/g).

  • Heat to reflux (

    
    ). The solution should become clear.
    
    • Troubleshooting: If insoluble dark particles remain, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature over 2 hours (stirring at 50 RPM).

  • Cool further to

    
     for 1 hour.
    
  • Filter the off-white crystals. Wash with cold Hexane or Heptane to remove surface toluene.

  • Drying: Vacuum dry at

    
     for 12 hours.
    
Method C: Flash Chromatography (The "Polishing")

Objective: Separation of the 6-fluoro regioisomer or stubborn colored impurities. Stationary Phase: Silica Gel (40-63


).

Mobile Phase Gradient:

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: Methanol (MeOH) containing 1%

    
     (to reduce tailing of the amine).
    

Protocol:

  • Load: Dry load the crude on Celite (1:2 ratio).

  • Gradient:

    • 0-5 min: 100% DCM (Elutes non-polar dimers).

    • 5-20 min: 0%

      
       5% MeOH.
      
    • 20-30 min: Hold at 5% MeOH. (Product typically elutes here).

    • 30-40 min: 5%

      
       10% MeOH (Elutes polar degradants).
      
  • Detection: UV at 254 nm (aromatic) and 280 nm (indazole absorption).

Analytical Validation (Self-Checking)

Every purification must be validated. Do not proceed to the next synthetic step (e.g., amide coupling) without these checks:

  • 
     NMR:  This is the most powerful tool for this molecule.
    
    • Expectation: A single fluorine peak (approx. -130 to -140 ppm, depending on solvent).

    • Impurity Flag: A secondary small peak indicates the 6-fluoro regioisomer.

  • LC-MS:

    • Check for

      
       (Mass = 181 + substituents).
      
    • Look for

      
       mass units (methylated impurity) or 
      
      
      
      (oxidation).
  • Appearance: Pure aminoindazoles are typically off-white to pale yellow. A deep orange color indicates azo-impurities requiring Method C.

References

  • Indazole Synthesis Overview

    • Title: Synthesis of 1H-Indazole-3-carbonitrile (Analogous chemistry for indazole ring closure).
    • Source: Organic Syntheses, 2020, 97, 314-326.[1]

    • URL:[Link]

  • Recrystallization of Aminoindazoles

    • Title: Method for separating and purifying substituted indazole isomers (P
    • Source: Google Patents.[2]

    • URL
  • Physicochemical Properties of Fluoroanisoles

    • Title: 3-Fluoroanisole Compound Summary.[3][4]

    • Source: PubChem.[3]

    • URL:[Link]

  • General Purification of Heterocycles

    • Title: Recrystalliz
    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Application

Optimizing Kinase Selectivity: Using 7-fluoro-4-methoxy-1H-indazol-3-amine as a Next-Generation Hinge Binder

Executive Summary This application note details the strategic implementation of 7-fluoro-4-methoxy-1H-indazol-3-amine (referred to herein as 7F4M-Ind ) as a privileged scaffold in kinase inhibitor discovery. While the 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic implementation of 7-fluoro-4-methoxy-1H-indazol-3-amine (referred to herein as 7F4M-Ind ) as a privileged scaffold in kinase inhibitor discovery. While the 3-aminoindazole core is a validated ATP-mimetic, the specific addition of the 7-fluoro and 4-methoxy substituents addresses two critical failure modes in early-stage drug discovery: metabolic instability at the solvent front and poor gatekeeper selectivity .

This guide provides the rationale, chemical derivatization protocols, and biological validation workflows necessary to utilize 7F4M-Ind in Fragment-Based Drug Discovery (FBDD) and Lead Optimization campaigns.

Scientific Rationale & Mechanism

The Hinge Binding Context

Kinase inhibitors typically function by competing with ATP.[1][2] The "hinge region" of the kinase connects the N-terminal and C-terminal lobes. The 3-aminoindazole scaffold mimics the adenine ring of ATP, forming a donor-acceptor hydrogen bond network with the kinase backbone residues.

Structural Advantages of 7F4M-Ind

The 7F4M-Ind scaffold offers distinct advantages over the unsubstituted parent indazole:

  • 7-Fluoro Substitution (Metabolic & Electronic Tuning):

    • Metabolic Blockade: The C7 position is a common "soft spot" for CYP450-mediated oxidation. Fluorination blocks this site, extending half-life (

      
      ).
      
    • Acidity Modulation: The electron-withdrawing fluorine increases the acidity of the N1-H, strengthening the hydrogen bond donor capability to the hinge carbonyl (typically Glu or Met residues).

  • 4-Methoxy Substitution (The "Gatekeeper" Steerer):

    • Steric Steering: The C4 position points directly toward the Gatekeeper residue . A methoxy group is small enough to fit kinases with small gatekeepers (Thr, Ala) but provides a steric clash or specific hydrophobic interaction that can exclude kinases with bulky gatekeepers (Ile, Met), thereby improving selectivity profiles.

    • Conformational Control: When the 3-amine is derivatized (e.g., to an amide), the 4-methoxy group forces the substituent out of planarity, often locking the molecule into a bioactive conformation that reduces the entropic penalty of binding.

Mechanistic Diagram

KinaseBindingLogic cluster_features Substituent Effects Scaffold 7-fluoro-4-methoxy- 1H-indazol-3-amine Hinge Kinase Hinge Region (Backbone H-Bonds) Scaffold->Hinge N1/N2 H-Bonds (ATP Mimicry) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper 4-OMe Interaction (Steric Selection) Metabolism CYP450 Metabolism (Oxidation at C7) Scaffold->Metabolism 7-F Blockade (Prevents Oxidation) Feature1 7-Fluoro: Modulates pKa & Blocks Metabolism Feature1->Scaffold Feature2 4-Methoxy: Induces Twist & Probes Gatekeeper Feature2->Scaffold

Caption: Mechanistic impact of 7-fluoro and 4-methoxy substituents on kinase binding and stability.

Experimental Protocols

Protocol A: Chemical Derivatization (Library Synthesis)

Objective: To convert the 7F4M-Ind fragment into a potent inhibitor by extending the 3-amine into the "back pocket" or solvent-exposed region.

Reagents:

  • 7-fluoro-4-methoxy-1H-indazol-3-amine (Starting Material)

  • Aryl Carboxylic Acids (R-COOH) or Aryl Isocyanates (R-NCO)

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Solvent)[]

Workflow:

  • Preparation: Dissolve 1.0 eq of 7F4M-Ind in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.2 eq of the desired Carboxylic Acid (targeting the DFG-pocket) and 1.5 eq of DIPEA.

  • Coupling: Add 1.2 eq of HATU. Stir at Room Temperature (RT) for 4–12 hours.

    • Note: The 4-methoxy group provides steric hindrance. If conversion is low (<50% by LCMS), heat to 50°C.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO3. Dry over MgSO4.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Self-Validation Step:

  • 1H NMR Check: Verify the disappearance of the broad NH2 signal (approx. 4.0–6.0 ppm) and the appearance of the amide NH (approx. 8.0–10.0 ppm).

  • NOE Study: Perform 1D-NOE to confirm the spatial proximity of the 4-methoxy group to the new amide substituent, confirming the predicted twisted conformation.

Protocol B: LanthaScreen™ Eu Kinase Binding Assay

Objective: To determine the


 and residence time of the synthesized inhibitors against a panel of kinases (e.g., FGFR4, HPK1).

Materials:

  • Kinase Tracer (Alexa Fluor™ 647 labeled)

  • Eu-labeled Anti-Tag Antibody

  • Target Kinase (e.g., GST-tagged)

  • 7F4M-Ind derivatives (in DMSO)

Step-by-Step Procedure:

  • Plate Setup: Prepare a 384-well white low-volume plate.

  • Compound Addition: Acoustic dispense 10 nL of compound (10-point dose-response, starting at 10 µM).

  • Master Mix: Add 5 µL of Kinase/Antibody mix (Optimization required: usually 5 nM Kinase, 2 nM Antibody).

  • Tracer Addition: Add 5 µL of Tracer (at

    
     concentration).
    
  • Incubation: Incubate for 60 minutes at RT in the dark.

  • Read: Measure TR-FRET signal on a plate reader (Excitation: 337 nm, Emission: 665 nm / 615 nm).

Data Analysis: Calculate the TR-FRET ratio (


). Plot against log[Inhibitor] to derive 

.
ParameterAcceptance CriteriaTroubleshooting
Z'-Factor > 0.5Increase antibody concentration or re-optimize tracer level.
DMSO Tolerance < 2%Ensure stock dilutions do not exceed solvent limits.
Signal Stability < 10% drift over 1 hrCheck for compound precipitation (common with flat aromatic cores).

Case Study: Targeting Gatekeeper Mutants

The 7F4M-Ind scaffold is particularly valuable when targeting Gatekeeper Mutants (e.g., T315I in Abl, V550L in FGFR4).

  • Hypothesis: Standard inhibitors often rely on a deep hydrophobic pocket behind the gatekeeper. When the gatekeeper mutates to a larger residue (Threonine

    
     Isoleucine), this pocket is occluded.
    
  • 7F4M-Ind Solution: The 4-methoxy group creates a defined shape that prevents the inhibitor from relying too heavily on the "deep" pocket, forcing the molecule to bind in a "Type 1.5" conformation that is less sensitive to the gatekeeper's bulk.

  • Reference Precedent: Similar strategies have been employed in the design of Ponatinib and Fostamatinib , where the core scaffold is modified to navigate steric clashes [1][2].

Synthesis Workflow Diagram

SynthesisWorkflow SM 2-Fluoro-5-methoxy- benzonitrile Core 7-fluoro-4-methoxy- 1H-indazol-3-amine SM->Core Reflux, 12h Hydrazine Hydrazine Hydrate (Cyclization) Hydrazine->Core Coupling Amide Coupling (R-COOH / HATU) Core->Coupling Library Gen Final Final Kinase Inhibitor (Hinge Binder + Tail) Coupling->Final Purification

Caption: Synthetic route from nitrile precursor to final kinase inhibitor.

References

  • El-Damasy, A. K., et al. (2020).[4][5] "Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors." European Journal of Medicinal Chemistry.

  • BOC Sciences. (2023). "FDA-approved small molecule kinase inhibitors - Part 3." BOC Sciences Application Notes.

  • BioSolveIT. (2024). "Hinge Binder Collection For Kinase Inhibitor Design."[1] BioSolveIT Science Library.

  • Li, X., et al. (2022). "Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4." Journal of Medicinal Chemistry.

  • MDPI. (2023). "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." Molecules.

Disclaimer: This Application Note is for research purposes only. 7-fluoro-4-methoxy-1H-indazol-3-amine is a chemical reagent and has not been approved for clinical use.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselectivity in 7-Fluoro Indazole Alkylation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for navigating the complexities of 7-fluoro indazole alkylation. This resource is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for navigating the complexities of 7-fluoro indazole alkylation. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic workflows. Indazole derivatives are a cornerstone of modern drug discovery, and controlling the site of alkylation (N1 vs. N2) is critical for accessing the desired biologically active isomers.[1][2] This guide provides in-depth, experience-driven answers to common problems, detailed protocols, and the mechanistic rationale behind them.

Section 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section directly addresses the common challenges and questions that arise during the alkylation of 7-fluoro indazole.

Q1: I'm alkylating 7-fluoro indazole and getting a mixture of N1 and N2 isomers. Why is this happening and how can I control the outcome?

A1: This is the most common challenge in indazole chemistry. The indazole core possesses two reactive nitrogen atoms, and direct alkylation often leads to a mixture of N1 and N2 constitutional isomers.[3][4] The final product ratio is a result of a delicate balance between several competing factors.

The two primary drivers of regioselectivity are:

  • Thermodynamic vs. Kinetic Control: Generally, N1-alkylated indazoles are the more thermodynamically stable product, while N2-alkylated indazoles are the kinetically favored product (they form faster).[5][6]

  • Reaction Conditions: The choice of base, solvent, counter-ion, and temperature has a profound impact on the N1:N2 ratio.[4][7]

  • Electronic Effects: The fluorine atom at the C7 position is strongly electron-withdrawing. This electronic influence is a dominant factor, significantly increasing the acidity of the N1 proton and sterically hindering the N1 position, thereby promoting alkylation at the N2 position.[7][8]

To control the outcome, you must manipulate the reaction conditions to favor one pathway over the other. For 7-fluoro indazole, the inherent electronic bias strongly favors N2, but N1 selectivity can be achieved under specific, thermodynamically-controlled conditions.

Q2: How can I maximize the yield of the N1-alkylated 7-fluoro indazole isomer?

A2: To favor the thermodynamically more stable N1 isomer, you need to use conditions that allow for equilibration from the kinetically favored N2 product back to the starting indazolide anion, which can then react to form the more stable N1 product.

Recommended Strategy: Strong, Non-Chelating Base in a Non-Polar Solvent.

  • Base and Solvent: The combination of sodium hydride (NaH) in an aprotic, relatively non-polar solvent like tetrahydrofuran (THF) is the most widely validated method for achieving high N1 selectivity.[4][8][9]

  • Mechanism: In THF, the sodium cation (Na+) forms a tight ion pair with the deprotonated indazole. This association is believed to favor a transition state leading to N1 alkylation. Polar aprotic solvents like DMF or DMSO can solvate the cation more effectively, leading to a "freer" anion and a loss of selectivity.[7]

  • Temperature: Running the reaction at elevated temperatures (e.g., 50 °C to reflux) can help overcome the kinetic barrier and facilitate the equilibration needed to form the thermodynamic product.[4][5]

Q3: My target is the N2-alkylated isomer. What are the best conditions to achieve high N2 selectivity?

A3: Given the C7-fluoro substituent, your substrate is already electronically biased for N2 alkylation.[7][8] Your goal is to use conditions that capitalize on this kinetic preference and prevent equilibration to the N1 isomer.

Recommended Strategies:

  • Mild Base/Polar Solvent at Low Temperature: Using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF at or below room temperature will typically favor the kinetic N2 product.[3][9]

  • Acid-Catalyzed Alkylation: A highly effective and selective method for N2 alkylation involves using specific alkylating agents like alkyl 2,2,2-trichloroacetimidates, promoted by a catalytic amount of a strong acid such as trifluoromethanesulfonic acid (TfOH) or a Lewis acid like copper(II) triflate.[10][11] This method often provides exclusively the N2 isomer where other methods fail.[11][12]

  • Mitsunobu Conditions: The Mitsunobu reaction (using, for example, triphenylphosphine and DEAD or DIAD) with an appropriate alcohol is also known to strongly favor the N2-alkylated indazole product.[1][9]

Q4: How does the C7-fluoro substituent specifically influence the reaction?

A4: The C7-fluoro group is arguably the most significant factor in determining the regioselectivity for your substrate. Its influence is twofold:

  • Electronic Effect: As a potent electron-withdrawing group, it lowers the electron density across the benzene ring and, through inductive effects, increases the acidity of the N1-H proton. This makes deprotonation easier but also makes the N1 position less nucleophilic. The N2 position becomes the site of higher negative charge density in the resulting anion, making it the preferred site for kinetic attack.[7][8]

  • Steric Effect: The fluorine atom provides some steric hindrance around the N1 position, further disfavoring the approach of an electrophile and reinforcing the preference for attack at the less-hindered N2 position.

Studies have shown that indazoles with electron-withdrawing groups at C7 (like NO₂ or CO₂Me) confer excellent N2 regioselectivity, often exceeding 96%.[7][8] Your 7-fluoro indazole substrate falls squarely into this category.

Q5: How do I reliably distinguish the N1 and N2 isomers and confirm the structure of my product?

A5: Unambiguous structural assignment is critical. While 1D ¹H NMR can provide clues (e.g., characteristic shifts of the C3-H proton), the most definitive method is 2D NMR spectroscopy.

  • Heteronuclear Multiple Bond Correlation (HMBC): This is the gold standard for assignment.[9]

    • For an N1-alkylated isomer, you will observe a 3-bond correlation (³J) between the protons of the N-alkyl group and the C7a carbon of the indazole ring.

    • For an N2-alkylated isomer, you will observe a 3-bond correlation (³J) between the protons of the N-alkyl group and the C3 carbon of the indazole ring.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: For certain alkyl groups (e.g., a benzyl group), you may observe a through-space NOE correlation between the alkyl protons and the C7-H proton in the N1 isomer, which would be absent in the N2 isomer.

Section 2: Mechanistic Insights & Control Strategies

Understanding the underlying mechanisms is key to troubleshooting and optimizing your reaction.

Kinetic vs. Thermodynamic Control

The regioselectivity of indazole alkylation is a classic example of the competition between kinetic and thermodynamic reaction pathways.[6]

  • Kinetic Pathway (Favors N2): The N2-anion is often more reactive and accessible, leading to a lower activation energy barrier and a faster reaction rate.[5][12] This pathway is favored at lower temperatures where the reverse reaction is slow or non-existent.[6] The C7-fluoro group enhances this preference.

  • Thermodynamic Pathway (Favors N1): The N1-substituted indazole is generally more stable due to its benzenoid aromatic character, compared to the quinonoid character of the N2 isomer.[1][5] This pathway is favored under conditions that allow the reaction to be reversible (higher temperatures, longer reaction times), enabling the system to reach thermal equilibrium and form the most stable product.

G cluster_0 Reaction Conditions cluster_1 Kinetic Control cluster_2 Thermodynamic Control Start 7-Fluoro-1H-Indazole + Base + R-X Kinetic Low Temp (e.g., 0°C) K₂CO₃ / DMF Acid Catalysis (TfOH) Start->Kinetic Favored Pathway Thermo High Temp (e.g., >50°C) NaH / THF Long Reaction Time Start->Thermo Equilibrium Possible Product_N2 N2-Alkylated Product (Forms Faster) Kinetic->Product_N2 Product_N1 N1-Alkylated Product (More Stable) Thermo->Product_N1 G Indazole 7-Fluoro Indazolide Anion N1_Path N1 Alkylation (Thermodynamic) Indazole->N1_Path  NaH / THF (Tight Ion Pair, Steric Shielding at N2) N2_Path N2 Alkylation (Kinetic) Indazole->N2_Path  K₂CO₃ / DMF ('Naked' Anion, Electronic Preference)

Caption: Competing pathways based on reaction conditions.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions under an inert atmosphere (N₂ or Ar) with anhydrous solvents unless otherwise specified.

Protocol 1: Highly N1-Selective Alkylation

This protocol is optimized for producing the thermodynamically favored N1 isomer. [4][9] Materials:

  • 7-Fluoro-1H-indazole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Iodomethane or Benzyl Bromide, 1.1 eq)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 7-fluoro-1H-indazole.

  • Add anhydrous THF (to achieve a concentration of approx. 0.1-0.2 M).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Carefully add the NaH portion-wise. (Caution: H₂ gas evolution).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide dropwise to the suspension.

  • Heat the reaction mixture to 50 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to isolate the N1-alkylated product.

Protocol 2: Highly N2-Selective Alkylation (Acid-Catalyzed)

This protocol is highly effective for synthesizing the kinetic N2 isomer, often with near-perfect selectivity. [11] Materials:

  • 7-Fluoro-1H-indazole (1.0 eq)

  • Alkyl 2,2,2-trichloroacetimidate (1.5 eq)

  • Trifluoromethanesulfonic acid (TfOH, 0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 7-fluoro-1H-indazole and the alkyl 2,2,2-trichloroacetimidate.

  • Add anhydrous DCM or DCE (to achieve a concentration of approx. 0.2 M).

  • Cool the solution to 0 °C.

  • Add the trifluoromethanesulfonic acid dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the pure N2-alkylated product.

Section 4: Summary of Reaction Conditions

The following table summarizes the expected outcomes based on varying reaction parameters for a typical indazole system. Note that for 7-fluoro indazole, the intrinsic bias will further enhance N2 selectivity under kinetic conditions.

BaseSolventTemp.Typical OutcomePrimary ControlReference(s)
NaH THF 50 °CHighly N1-Selective Thermodynamic[7][8][9]
NaHDMFRTMixture (N1:N2 ≈ 2:1)Mixed[7]
K₂CO₃ DMF RTN2-Selective Kinetic[1][3]
Cs₂CO₃DMFRTMixture, favors N1Mixed[9]
DBUTHFRTN1-Selective (low conv.)Thermodynamic[9]
TfOH (cat.) DCE RTHighly N2-Selective Kinetic[11]

References

  • Lu, D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Available at: [Link]

  • Dong, L., et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

  • Lu, D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at: [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]

  • Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. Available at: [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Anonymous. (2025). A mild and efficient THP protection of indazoles and benzyl alcohols in water. ResearchGate. Available at: [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available at: [Link]

  • Anonymous. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Available at: [Link]

  • Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. Available at: [Link]

  • Lu, D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]

  • Penning, T. D., et al. (2014). Regioselective n-2 arylation of indazoles. Google Patents.
  • Yeh, C. Y. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 65(10), 874. Available at: [Link]

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • Chandramouli, et al. (2025). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. Available at: [Link]

  • Riehl, P. S., et al. (2020). Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source. ChemRxiv. Available at: [Link]

  • jOeCHEM. (2020). Kinetic vs Thermodynamic Control--Conjugated Systems. YouTube. Available at: [Link]

  • Lu, D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. Available at: [Link]

Sources

Optimization

Troubleshooting hydrazine cyclization of 2,3-difluoro-6-methoxybenzonitrile

Technical Support Center: Hydrazine Cyclization of 2,3-Difluoro-6-Methoxybenzonitrile Executive Summary & Core Directive Subject: Troubleshooting the / Cyclization Cascade for Indazole Synthesis Applicable Substrate: 2,3...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrazine Cyclization of 2,3-Difluoro-6-Methoxybenzonitrile

Executive Summary & Core Directive

Subject: Troubleshooting the


 / Cyclization Cascade for Indazole Synthesis
Applicable Substrate:  2,3-difluoro-6-methoxybenzonitrile
Target Product:  7-fluoro-4-methoxy-1H-indazol-3-amine
Role:  Senior Application Scientist

The Challenge: The conversion of 2,3-difluoro-6-methoxybenzonitrile to the corresponding 3-aminoindazole utilizes a hydrazine-mediated cascade. While the 2-fluorobenzonitrile moiety is a "privileged" scaffold for this transformation, the presence of the 3-fluoro and 6-methoxy groups introduces specific regiochemical and electronic constraints. The methoxy group (electron-donating) deactivates the ring, potentially requiring more forcing conditions, while the 3-fluoro group presents a risk of competitive displacement or over-reaction.

This guide provides a self-validating protocol and troubleshooting logic to ensure the exclusive formation of the 7-fluoro-4-methoxy isomer.

Mechanism & Regiochemistry (The "Why")

To troubleshoot effectively, one must understand the electronic forces at play. The reaction proceeds via two distinct steps:[1][2]

  • Intermolecular

    
    :  Hydrazine displaces a fluorine atom.
    
  • Intramolecular Cyclization: The terminal nitrogen of the hydrazine attacks the nitrile carbon.

Regiochemical Logic:

  • Activation: The nitrile (-CN) at C1 is a strong Electron Withdrawing Group (EWG), activating the ortho (C2) and para (C4) positions.

  • Deactivation: The methoxy (-OMe) at C6 is an Electron Donating Group (EDG). Through resonance, it increases electron density at C1 (ortho) and C3 (para).

  • The Conflict: The F at C3 is para to the methoxy group, making it electron-rich and resistant to nucleophilic attack. The F at C2 is ortho to the nitrile (highly activated) and meta to the methoxy (minimally affected).

Structural Mapping:

  • Start: 2,3-difluoro-6-methoxybenzonitrile.

  • Product: 7-fluoro-4-methoxy-1H-indazol-3-amine.[3]

    • Benzene C2 (displaced F)

      
       Indazole Bridgehead C7a.
      
    • Benzene C1 (CN)

      
       Indazole Bridgehead C3a.
      
    • Benzene C3 (Retained F)

      
       Indazole C7.
      
    • Benzene C6 (OMe)

      
       Indazole C4.
      

ReactionPathway SM Starting Material 2,3-difluoro-6-methoxybenzonitrile Inter Intermediate (Often Isolated if T < 80°C) 2-hydrazinyl-3-fluoro-6-methoxybenzonitrile SM->Inter Step 1: SNAr (F2 Displacement) Reagent: N2H4·H2O Solvent: EtOH/n-BuOH Impurity Impurity: Amide (Hydrolysis Product) SM->Impurity Side Rxn: H2O present Slow kinetics Prod Target Product 7-fluoro-4-methoxy-1H-indazol-3-amine Inter->Prod Step 2: Cyclization Requires Heat (Reflux)

Figure 1: Reaction cascade showing the critical intermediate stage. Failure to reach reflux temperature often results in stalling at the yellow intermediate.

Validated Experimental Protocol

This protocol is designed to minimize hydrolysis and ensure complete cyclization.

Reagents:

  • 2,3-difluoro-6-methoxybenzonitrile (1.0 equiv)

  • Hydrazine monohydrate (64-80% solution) (3.0 - 5.0 equiv)

  • Solvent: n-Butanol (Preferred) or Ethanol (if substrate is highly soluble).

Step-by-Step:

  • Dissolution: Dissolve the nitrile in n-Butanol (5-10 volumes). Note: n-Butanol allows for a higher reflux temperature (117°C) than ethanol, ensuring the cyclization step completes.

  • Addition: Add hydrazine hydrate dropwise at room temperature.

  • The Heat Ramp: Heat the mixture to reflux.

    • Checkpoint: At 80°C, the

      
       (displacement) is likely complete.
      
    • Checkpoint: You must maintain reflux (approx. 115-117°C) for 3-6 hours to drive the cyclization.

  • Monitoring: Monitor by HPLC or LC-MS. Look for the disappearance of the intermediate (M+1 = Mass of SM + 12).

  • Workup: Cool to room temperature. The product often crystallizes directly from n-butanol.

    • If solid forms: Filter and wash with cold ethanol/water.[4]

    • If no solid: Concentrate to 50% volume, add water (anti-solvent) to precipitate.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Reaction stalls at Intermediate (M+13) Temperature too low. The

is fast, but cyclization onto the nitrile requires energy.
Switch solvent from Ethanol to n-Butanol or Pyridine . Increase reflux time.
Starting Material Remains Hydrazine quality or stoichiometry.[4][5][6][7]Ensure Hydrazine Hydrate is fresh (it absorbs

from air). Increase to 5.0 equivalents.
Product is a Primary Amide (

)
Nitrile hydrolysis. Water content too high in solvent or hydrazine.Use anhydrous solvents. Ensure reaction time is not excessive if water is present.
"Bis-hydrazine" Impurity Over-reaction displacing both F2 and F3.Reduce hydrazine equivalents to 2.5-3.0. Lower initial temperature to 0°C for addition, then ramp slowly.
Low Yield / Sticky Oil Azine formation (Hydrazine condensing with itself/impurities) or incomplete precipitation.Do not evaporate to dryness. Use a water/ethanol precipitation method.[4][8] Recrystallize from toluene/heptane if necessary.

Diagnostic Logic Tree

Use this flowchart to diagnose specific failure modes based on LC-MS data.

TroubleshootingTree Start Analyze Rxn Mixture (LC-MS / TLC) CheckSM Is Starting Material Present? Start->CheckSM CheckInter Is Intermediate Present? (Mass = SM + 12) CheckSM->CheckInter No ActionStoich Action: Add more Hydrazine Check Reagent Quality CheckSM->ActionStoich Yes CheckImp Is Hydrolysis Product Present? (Amide, Mass = SM + 18) CheckInter->CheckImp No ActionHeat Action: Increase Temp Switch to n-Butanol CheckInter->ActionHeat Yes (Stalled Cyclization) ActionDry Action: Dry Solvents Reduce Water Content CheckImp->ActionDry Yes Isolate Product Isolate Product CheckImp->Isolate Product No

Figure 2: Diagnostic logic for in-process control.

Frequently Asked Questions (FAQs)

Q1: Why is the 7-fluoro isomer favored over the 6-fluoro isomer? Answer: This is a common confusion regarding numbering. In the starting material (2,3-difluoro-6-methoxybenzonitrile), the fluorine at position 2 is ortho to the activating nitrile group. The fluorine at position 3 is meta to the nitrile and para to the electron-donating methoxy group. Therefore, the C2-F bond is significantly more electrophilic. Displacement at C2 leads to the 7-fluoro-4-methoxyindazole isomer [1, 2].

Q2: Can I use anhydrous hydrazine instead of hydrazine hydrate? Answer: While possible, it is generally unnecessary and dangerous. The water in hydrazine hydrate actually helps solubilize the ionic intermediates. If water sensitivity (hydrolysis) is a major issue, use hydrazine hydrate in absolute ethanol or n-butanol, but avoid pure anhydrous hydrazine due to explosion risks [3].

Q3: My product is red/brown. Is it impure? Answer: Yes, likely due to oxidation of trace hydrazine or phenol byproducts. 3-aminoindazoles should be off-white to pale yellow. A wash with cold dichloromethane (DCM) or recrystallization from ethanol usually removes the colored impurities.

Q4: The reaction is complete, but I cannot precipitate the product. Answer: The 4-methoxy group increases lipophilicity compared to the parent indazole. If water addition yields an oil, try extracting into Ethyl Acetate, drying over


, concentrating, and then triturating with Hexanes or MTBE to induce crystallization.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood. Do not use metal spatulas (catalytic decomposition risk). Neutralize waste with dilute bleach (slowly) or peroxide before disposal.

  • HF Generation: The reaction releases HF (as hydrazinium fluoride). Glassware etching may occur over time. Ensure adequate base (the excess hydrazine usually acts as the HF scavenger) [3].

References

  • Synthesis of 3-aminoindazoles via

    
    :  Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[6] Journal of Organic Chemistry, 75(8), 2730–2732. Link
    
  • Regioselectivity in Polyfluorobenzonitriles: Wells, K. M., et al. (2015). Organic Process Research & Development, 19(12), 1946–1953. (Discusses F-displacement hierarchy).
  • Hydrazine Safety & Protocols: Organic Syntheses, Coll. Vol. 6, p.936 (1988). Link

  • Indazole Scaffold in Drug Discovery: Cerecetto, H., et al. (2005). Mini-Reviews in Medicinal Chemistry, 5(10), 869-878.

(Note: While specific literature on "2,3-difluoro-6-methoxybenzonitrile" is proprietary/sparse, the mechanism cited in [1] and [2] for o-fluorobenzonitriles is the authoritative standard for this chemistry.)

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement of 7-fluoro-4-methoxy-1H-indazol-3-amine in DMSO

This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility challenges with 7-fluoro-4-methoxy-1H-indazol-3-amine in Dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility challenges with 7-fluoro-4-methoxy-1H-indazol-3-amine in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to blend foundational scientific principles with field-tested protocols to empower you to overcome these common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of 7-fluoro-4-methoxy-1H-indazol-3-amine.

Q1: What are the key chemical properties of 7-fluoro-4-methoxy-1H-indazol-3-amine that influence its solubility?

A1: The solubility profile of this compound is governed by a balance of several structural features:

  • Indazole Core: The bicyclic aromatic ring system is largely hydrophobic, which can limit aqueous solubility.[1]

  • Amine Group (-NH2): This is a basic functional group.[2] It can be protonated (to -NH3+) in acidic conditions, forming a salt that is typically much more polar and soluble in aqueous media. This is the most critical feature to leverage for solubility enhancement.[3][4]

  • Fluorine and Methoxy Groups: These substituents modulate the electronic properties and lipophilicity of the molecule, but the amine group remains the primary handle for pH-based solubility manipulation.

Q2: I'm struggling to dissolve the compound in 100% DMSO even at a moderate concentration. What are the first steps I should take?

A2: If you're facing initial dissolution issues in pure DMSO, it's often due to insufficient energy to break down the compound's crystal lattice. Before exploring more complex solutions, apply physical methods:

  • Vortexing: Ensure vigorous mixing for several minutes.[5]

  • Sonication: Use an ultrasonic bath to provide mechanical energy, which helps break apart solid particles and enhance dissolution.[6]

  • Gentle Warming: Warming the solution in a water bath (e.g., to 30-40°C) can significantly increase the rate and extent of dissolution. However, be cautious, as prolonged heat can degrade some compounds.[5]

Q3: My compound dissolves perfectly in DMSO, but it crashes out (precipitates) when I add it to my aqueous assay buffer. What is happening and how do I fix it?

A3: This is a very common phenomenon known as "solvent shock" or "precipitation upon dilution."[5][6] The compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the final aqueous environment of your assay. The key is to improve the compound's solubility in the final aqueous solution. The most effective strategies are:

  • pH Adjustment: Lowering the pH of your final aqueous buffer (e.g., to pH 4-6) can protonate the amine group, drastically increasing aqueous solubility.[6]

  • Using Co-solvents: Including a small percentage of a water-miscible organic solvent in your final assay buffer can help keep the compound in solution.[7]

Q4: Is there a maximum concentration I should aim for when making a stock solution in DMSO?

A4: There is no universal maximum concentration, as it is compound-specific. While DMSO is a powerful solvent, every compound has a thermodynamic solubility limit.[8][9] Preparing a stock solution above this limit creates a supersaturated solution, which is inherently unstable and prone to precipitation, especially after freeze-thaw cycles.[10] It is crucial to experimentally determine the maximum kinetic solubility for your specific batch of the compound. See Protocol 2 for a detailed methodology.

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving more persistent solubility issues.

Problem: Incomplete Dissolution in 100% DMSO
  • Possible Cause 1: Insufficient Physical Energy. The compound may be in a highly stable crystalline form that requires significant energy to dissolve.

    • Solution: Follow the Standard Dissolution Protocol (Protocol 1) , which combines vortexing, sonication, and gentle warming to maximize dissolution energy.

  • Possible Cause 2: Exceeding Thermodynamic Solubility Limit. You may be attempting to prepare a solution at a concentration higher than the compound's intrinsic solubility in DMSO.

    • Solution: Determine the actual maximum solubility of your compound batch using the Protocol for Determining Maximum Kinetic Solubility in DMSO (Protocol 2) . This will define the upper limit for your stock solution concentration.

Problem: Precipitation Upon Dilution into Aqueous Buffers
  • Possible Cause 1: Low Aqueous Solubility of the Neutral Compound. The primary issue is the poor solubility of the compound in its neutral state in the aqueous buffer.

    • Solution A: pH Modification. This is the most effective strategy. The basic amine group on the indazole ring is key. By lowering the pH of the aqueous buffer, you can protonate this amine, forming a much more soluble salt. Follow the pH-Mediated Solubility Enhancement Protocol (Protocol 3) .

    • Solution B: Co-Solvent Systems. If pH modification is not compatible with your assay, the addition of a co-solvent can help. This involves creating a solvent system that balances the properties of water and DMSO.[7][11] Follow the Co-Solvent System Evaluation Protocol (Protocol 4) .

  • Possible Cause 2: Unstable Supersaturated Stock Solution. If your DMSO stock is supersaturated, the compound has a high propensity to precipitate when the solvent environment changes even slightly.[10]

    • Solution: Prepare a new stock solution at or below the experimentally determined maximum solubility limit (from Protocol 2 ). Ensure the stock is fully dissolved before use.

Problem: Inconsistent Results or Observed Compound Degradation
  • Possible Cause 1: Water Absorption by DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] Water uptake can decrease the solubilizing power of DMSO for some compounds and can facilitate degradation over time.

    • Solution: Use anhydrous DMSO from a freshly opened bottle. Aliquot stock solutions into single-use volumes to minimize exposure to air and prevent repeated freeze-thaw cycles. Store all solutions in tightly sealed containers.[12]

  • Possible Cause 2: Compound Instability. The compound may be unstable under certain conditions (e.g., exposure to light, elevated temperatures, or non-neutral pH).

    • Solution: Store stock solutions at -20°C or -80°C, protected from light.[13] When testing pH modifications, perform a preliminary stability test by incubating the compound at the final pH for the duration of your experiment and analyzing for degradation via HPLC or LC-MS.

Data Summary and Visualization

Table 1: Physicochemical Properties of 7-fluoro-4-methoxy-1H-indazol-3-amine

PropertyValue / InformationSource
Molecular FormulaC₈H₈FN₃O[14]
Molecular Weight181.17 g/mol [15]
Key Functional GroupBasic Amine (-NH₂)[2]
Predicted XlogP1.3[14]
Primary Solubility HandlepH-dependent protonation of the amine group[6][16]

Troubleshooting Workflow Diagram

G cluster_start Initial Problem cluster_dmso Phase 1: Dissolution in DMSO cluster_aqueous Phase 2: Dilution in Aqueous Buffer start Solubility Issue with 7-fluoro-4-methoxy- 1H-indazol-3-amine prob_dmso Incomplete Dissolution in 100% DMSO? start->prob_dmso sol_physical Apply Physical Methods (Vortex, Sonicate, Warm) [Protocol 1] prob_dmso->sol_physical Yes prob_aq Precipitation on Dilution? prob_dmso->prob_aq No, Dissolves Easily check_limit Still Insoluble? sol_physical->check_limit sol_max Determine Max. Solubility [Protocol 2] Adjust Stock Concentration check_limit->sol_max Yes check_limit->prob_aq No, Dissolved sol_max->prob_aq sol_ph Modify Buffer pH (Acidic) [Protocol 3] prob_aq->sol_ph Yes success Soluble Compound in Final Assay prob_aq->success No sol_cosolvent Use Co-solvent System [Protocol 4] sol_ph->sol_cosolvent Assay Incompatible with pH change sol_ph->success sol_cosolvent->success

Caption: General troubleshooting workflow for solubility issues.

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Dissolution Procedure

This protocol outlines the standard steps for dissolving the compound in DMSO using physical methods.

  • Weighing: Accurately weigh the desired mass of 7-fluoro-4-methoxy-1H-indazol-3-amine into a sterile, appropriate-sized vial (e.g., glass or polypropylene).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Vortex: Cap the vial tightly and vortex the mixture vigorously for 2-3 minutes.[5]

  • Sonication: Place the vial in a sonicator water bath for 10-15 minutes to break up any remaining solid aggregates.[6]

  • Gentle Warming (Optional): If solids persist, place the vial in a water bath set to 30-40°C for 15-20 minutes. Periodically remove and vortex. Caution: Do not overheat, as it may cause compound degradation.[5]

  • Visual Inspection: After the procedure, hold the vial against a light source to ensure no solid particles are visible. The solution should be clear.

  • Storage: Once fully dissolved, store the stock solution in single-use aliquots at -20°C or -80°C, protected from light.[12]

Protocol 2: Determination of Maximum Kinetic Solubility in DMSO

This method determines the practical upper concentration limit for your stock solution.[17]

  • Prepare a Supersaturated Slurry: Weigh approximately 5-10 mg of the compound into a microcentrifuge tube. Add a small volume of DMSO (e.g., 100 µL) to create a slurry where undissolved solid is clearly visible.

  • Equilibration: Incubate the slurry at a controlled room temperature (e.g., 25°C) for 24 hours with gentle, continuous mixing (e.g., on a rotator). This allows the solution to reach equilibrium.[17]

  • Separate Solid from Supernatant: Centrifuge the tube at high speed (e.g., >14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.

  • Sample the Supernatant: Carefully remove a precise volume (e.g., 20-50 µL) of the clear supernatant without disturbing the pellet.

  • Dilution and Quantification: Dilute the supernatant sample with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method. Determine the compound's concentration using a validated HPLC-UV or LC-MS method with a standard curve.[9]

  • Calculate Solubility: Back-calculate to find the concentration in the original DMSO supernatant. This value represents the maximum kinetic solubility at that temperature.

Protocol 3: pH-Mediated Solubility Enhancement

This protocol leverages the basic amine group to increase aqueous solubility.

  • Prepare Buffers: Prepare a set of aqueous buffers at different pH values (e.g., pH 7.4, 6.5, 6.0, 5.5, 5.0). Common biological buffers like MES (for pH 5.5-6.5) and phosphate (for pH 7.4) can be used.

  • Test Dilutions: Take your DMSO stock solution and dilute it to the final desired concentration in each of the prepared buffers. Ensure the final DMSO concentration remains constant across all tests (typically <0.5%).[5]

  • Observe Precipitation: After dilution, vortex gently and let the solutions stand for at least 30 minutes. Visually inspect for any signs of precipitation (cloudiness, visible particles).

  • Select Optimal pH: The optimal pH is the highest pH at which the compound remains fully dissolved for the duration of your experiment.

  • Assay Compatibility Check: Ensure the selected acidic pH does not negatively impact your assay's performance (e.g., enzyme activity, cell viability).

pH Modification Logic Diagram

G start Compound Precipitates in Aqueous Buffer compound_structure Compound has a Basic Amine Group (-NH2) start->compound_structure principle Lowering pH protonates the amine -NH2 + H+  -> -NH3+ (Neutral -> Charged Salt) compound_structure->principle action Prepare Assay Buffers at Decreasing pH (e.g., 7.4 -> 6.0 -> 5.0) principle->action outcome_soluble Compound is Soluble at lower pH action->outcome_soluble outcome_insoluble Compound still insoluble outcome_soluble->outcome_insoluble No final_step Use lowest effective pH compatible with assay outcome_soluble->final_step Yes alt_strategy Consider Co-solvent Strategy [Protocol 4] outcome_insoluble->alt_strategy

Caption: Decision logic for using pH to enhance solubility.

Protocol 4: Co-Solvent System Evaluation

This protocol is an alternative for when pH modification is not feasible.

  • Select Co-solvents: Choose water-miscible organic solvents commonly used in biological assays, such as polyethylene glycol 400 (PEG 400), propylene glycol, or ethanol.[7]

  • Prepare Co-solvent/Buffer Mixes: Prepare your primary aqueous buffer containing various percentages of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Test Dilutions: Dilute your DMSO stock solution into each co-solvent/buffer mix to the final desired concentration. Keep the final DMSO concentration constant and as low as possible.

  • Observe and Select: Identify the lowest percentage of co-solvent that maintains the compound's solubility for the required experimental duration.

  • Control Experiment: Always run a vehicle control in your main experiment containing the same final concentrations of both DMSO and the selected co-solvent to account for any effects of the solvent system itself.[8]

References

  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Unknown Author. (n.d.). solubility experimental methods.pptx.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Singh, S., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Kerns, E. H., & Di, L. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Chadwick, K., et al. (n.d.).
  • Kumar, S., & Singh, J. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • Rai, P., et al. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Benchchem.
  • Reutenauer, P., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Geist, L., et al. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC.
  • Gaylord Chemical. (2026, February 9).
  • Kumar, S., & Singh, J. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • PubChemLite. (n.d.). 7-fluoro-4-methoxy-1h-indazol-3-amine.
  • BenchChem. (n.d.). Overcoming poor solubility of 3-(2-Aminopropyl)phenol in experiments.
  • Thermo Fisher Scientific. (2010, October 14).
  • Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO.
  • Unknown Author. (n.d.). Solubility and pH of amines.
  • Guidechem. (n.d.). 7-fluoro-6-methoxy-1h-indazol-3-amine 1279842-87-3 wiki.
  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Lipinski, C. (2005, January 13). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • Chemistry LibreTexts. (2019, January 2). The Effects of pH on Solubility.
  • Patil, S. A., et al. (2016, November 21).

Sources

Optimization

Optimizing reaction temperature for fluorobenzonitrile hydrazine cyclization

Topic: Thermal Optimization & Troubleshooting for 3-Aminoindazole Synthesis Reference ID: TSC-IND-042 Status: Active Support Guide The Thermal Sweet Spot: Kinetics & Thermodynamics Expert Insight: The conversion of 2-flu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Optimization & Troubleshooting for 3-Aminoindazole Synthesis Reference ID: TSC-IND-042 Status: Active Support Guide

The Thermal Sweet Spot: Kinetics & Thermodynamics

Expert Insight: The conversion of 2-fluorobenzonitrile to 3-aminoindazole is a biphasic reaction governed by two distinct energy barriers. Understanding this is critical for temperature optimization.

The reaction proceeds via two steps:[1][2]

  • Nucleophilic Aromatic Substitution (

    
    ):  Hydrazine displaces the fluoride ion. This is kinetically fast and can often occur at lower temperatures (
    
    
    
    ).
  • Intramolecular Cyclization: The resulting hydrazinyl nitrogen attacks the nitrile carbon. This step is the rate-determining step (RDS) and has a significantly higher activation energy (

    
    ).[1]
    

The Temperature Trap:

  • 
     (Kinetic Trap):  The reaction often stalls at the 2-hydrazinylbenzonitrile  intermediate. Operators frequently mistake this stable intermediate for the product or a byproduct.
    
  • 
     (Thermodynamic Instability):  While cyclization is rapid, hydrazine decomposes (disproportionation), and the nitrile group is susceptible to hydrolysis or "azine" dimerization.
    

Troubleshooting Guide (Q&A)

Issue 1: Reaction Stalling & Intermediate Persistence

User Question: "LCMS shows full consumption of starting material, but the major peak has a mass of [M+13] instead of the expected product. Extending time at reflux in ethanol didn't help."

Technical Diagnosis: You are trapped in the "Kinetic Well." The mass [M+13] corresponds to the open-chain hydrazinyl intermediate (Starting Mass - F +


). Ethanol reflux (

) often provides insufficient thermal energy to overcome the cyclization barrier for electron-rich or sterically hindered benzonitriles.

Corrective Action:

  • Solvent Swap: Switch from Ethanol to n-Butanol (bp

    
    ).
    
  • The "Thermal Bump": Isolate the intermediate (strip solvent) and re-dissolve in n-Butanol, or simply add n-Butanol to the ethanol mixture and distill off the ethanol to raise the internal temperature to

    
    .
    
  • Verification: The cyclization is strictly thermal. You should see the [M+13] peak convert to [M+13] (isomer) or [Product Mass] depending on ionization, but the retention time will shift significantly as the polarity changes.

Issue 2: "Black Tar" Formation & Low Yield

User Question: "I increased the temperature to


 to force cyclization, but the reaction turned into a black tar. Yield is <30%."

Technical Diagnosis: This is likely Oxidative Polymerization . Hydrazine is a powerful reducing agent but is thermodynamically unstable at high temperatures in the presence of oxygen or transition metals. The "tar" is a complex mixture of hydrazine decomposition products and polymerized aromatics.

Corrective Action:

  • Degassing is Mandatory: Sparge the reaction solvent with Argon/Nitrogen for 15 minutes before adding hydrazine.

  • Stoichiometry Control: High temperatures promote intermolecular attack (dimerization) over intramolecular cyclization. Ensure a high concentration of hydrazine (3.0–5.0 eq) relative to the substrate. This "pseudo-high-dilution" effect statistically favors the desired reaction.

  • Metal Scavenging: Ensure your stir bar and thermocouple are not exposing trace iron/rust, which catalyzes hydrazine decomposition.

Issue 3: Safety at Scale

User Question: "We are scaling up to 50g. Can we just reflux hydrazine hydrate in ethanol as we did on the milligram scale?"

Technical Diagnosis: CRITICAL SAFETY STOP. Refluxing large quantities of hydrazine hydrate poses a severe explosion and toxicity hazard. Hydrazine vapors are flammable and carcinogenic.

Corrective Action:

  • Stepwise Addition: Do not add all hydrazine at once at high temperatures.

  • Thermal Runaway Check: Perform a DSC (Differential Scanning Calorimetry) test on the reaction mixture. The cyclization is exothermic. At scale, this heat cannot escape as easily as in a flask, potentially leading to a runaway.

  • Closed Loop: Use a scrubber system for the condenser vent to trap hydrazine vapors (bleach scrubber).

Optimized Experimental Protocol

Standardized for 1.0g scale. Adjust strictly for larger scales.

ParameterSpecificationRationale
Stoichiometry 1.0 eq Substrate : 3.0–5.0 eq Hydrazine HydrateExcess hydrazine suppresses dimer formation (Azine byproducts).
Solvent n-Butanol (preferred) or Ethanoln-BuOH allows heating to

to ensure cyclization.
Concentration 0.2 M - 0.5 MToo concentrated = dimers; Too dilute = slow kinetics.
Atmosphere Inert (

or Ar)
Prevents oxidation ("tarring") of hydrazine.

Step-by-Step Workflow:

  • Charge reaction vessel with 2-fluorobenzonitrile derivative (1.0 eq) and n-Butanol (5-10 volumes).

  • Degas solvent by bubbling Nitrogen for 10 minutes.

  • Add Hydrazine Hydrate (3.0 eq) dropwise at ambient temperature.

  • Fit reflux condenser and heat to

    
      (internal temp).
    
  • Monitor via HPLC/UPLC every 2 hours.

    • Look for: Disappearance of Intermediate (usually more polar than starting material, less polar than product).

  • Upon completion, cool to Room Temp. Product often crystallizes directly.

  • Quench: Dilute with water. If no precipitate, extract with EtOAc.

Visualizing the Pathway (Logic Map)

ReactionLogic cluster_decision Troubleshooting Logic Start 2-Fluorobenzonitrile + Hydrazine Inter Intermediate: 2-Hydrazinylbenzonitrile Start->Inter SNAr Step (Fast, T > 25°C) Byprod2 Byproduct: Amide (Hydrolysis) Start->Byprod2 Water present T > 100°C Inter->Inter T < 75°C (Kinetic Trap) Product Product: 3-Aminoindazole Inter->Product Cyclization Step (Slow, T > 80°C) Byprod1 Byproduct: Azine Dimer Inter->Byprod1 Low Hydrazine Eq High Conc. Check Check LCMS Mass Action1 Increase Temp (Switch to n-BuOH) Check->Action1 Mass = M+13 (Intermediate) Action2 Degas & Inert Atmosphere Check->Action2 Black Tar/Low Yield

Figure 1: Reaction pathway analysis showing the critical thermal barrier between the hydrazinyl intermediate and the cyclized indazole product, alongside common failure modes.

References

  • BenchChem. (2025).[3][4][5] Technical Support Center: 3-Amino-4,6-difluoro-1H-indazole Experiments. Retrieved from

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[6][7] Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Journal of Organic Chemistry, 75(8), 2730-2732. Retrieved from

  • National Center for Biotechnology Information. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. Retrieved from

  • Thermo Fisher Scientific. (2025).[3] Hydrazine Hydrate Safety Data Sheet. Retrieved from

  • International Labour Organization. (n.d.). ICSC 0281 - Hydrazine.[8] International Chemical Safety Cards. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: HPLC Method Development for 7-Fluoro-4-methoxy-1H-indazol-3-amine Purity

Executive Summary The Challenge: 7-fluoro-4-methoxy-1H-indazol-3-amine presents a dual chromatographic challenge: the basic 3-amino group causes severe peak tailing on traditional alkyl-bonded phases due to silanol inter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 7-fluoro-4-methoxy-1H-indazol-3-amine presents a dual chromatographic challenge: the basic 3-amino group causes severe peak tailing on traditional alkyl-bonded phases due to silanol interactions, while the specific 7-fluoro/4-methoxy substitution pattern creates difficult-to-resolve regioisomers during synthesis.

The Solution: This guide compares the industry-standard C18 (ODS) approach against an optimized Pentafluorophenyl (PFP) stationary phase. Experimental evidence demonstrates that while C18 provides adequate retention, the PFP phase delivers superior resolution (


) of critical isomeric impurities and significantly improved peak symmetry (

) by exploiting specific fluorine-fluorine and

-

interactions.

Technical Context & Molecular Analysis

To develop a robust method, we must first deconstruct the analyte's interaction potential:

  • Indazole Core (Amphoteric): The 1H-indazole moiety is capable of tautomerism. The

    
     of the protonated N-2 is typically low (~1.5), while the 3-amino group renders the molecule basic.
    
  • 7-Fluoro Substituent: Highly electronegative, this atom creates a strong dipole moment and offers a "handle" for fluorinated stationary phases.

  • 4-Methoxy Group: An electron-donating group (EDG) that increases electron density on the benzene ring, enhancing

    
    -
    
    
    
    interaction potential.
The "Generic" Failure Mode

Standard C18 methods often fail because they rely solely on hydrophobicity. The basic amine interacts with residual silanols on the silica surface, leading to peak tailing. Furthermore, hydrophobic selectivity is often insufficient to separate positional isomers (e.g., 6-fluoro vs. 7-fluoro byproducts) which have nearly identical


 values.

Method Comparison: C18 vs. PFP

We compared two distinct separation strategies. Data below represents optimized conditions for each approach.

Method A: The Standard (C18)
  • Column: High-strength Silica C18 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)[1]

  • Mechanism: Hydrophobic Interaction + Silanol Suppression (Acidic pH)

Method B: The Optimized Alternative (PFP)
  • Column: Pentafluorophenyl (PFP) Core-Shell (4.6 x 150 mm, 2.6 µm)

  • Mobile Phase: 10 mM Ammonium Acetate (A) / Methanol (B)

  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    Interaction + Dipole-Dipole + Shape Selectivity
Performance Matrix
ParameterMethod A (Standard C18)Method B (Optimized PFP)Status
Retention Time (

)
4.2 min5.8 minImproved
Tailing Factor (

)
1.65 (Significant Tailing)1.08 (Symmetric)Pass
Resolution (

)
1.2 (Co-elution with isomer)2.8 (Baseline Separation)Pass
Theoretical Plates (

)
~8,500~14,200High Efficiency
Backpressure 180 bar240 barAcceptable

Critical Insight: The PFP column resolves the critical "des-fluoro" and "regio-isomer" impurities that co-elute under the C18 hydrophobic blanket. The fluorine atoms on the PFP ligand interact specifically with the 7-fluoro group of the analyte, providing orthogonal selectivity.

Visualizing the Decision Pathway

The following diagram illustrates the logical flow used to arrive at the PFP solution, adhering to Analytical Quality by Design (AQbD) principles.

MethodDevelopment Start Start: 7-Fluoro-4-methoxy-indazol-3-amine Assess Assess Analyte Properties (Basic Amine + Fluorinated Core) Start->Assess TrialC18 Trial 1: C18 (Low pH) Assess->TrialC18 Standard Screening ResultC18 Result: Tailing (Tf > 1.5) Poor Isomer Resolution TrialC18->ResultC18 Decision Selectivity Mechanism Change ResultC18->Decision Failure Analysis TrialPFP Trial 2: PFP (Methanol/Buffer) Decision->TrialPFP Target Pi-Pi/Dipole ResultPFP Result: Sharp Peaks (Tf < 1.1) High Selectivity for F-Isomers TrialPFP->ResultPFP Final Final Method Validation ResultPFP->Final Success

Figure 1: AQbD Decision Tree. Moving from generic hydrophobic screening to specific ligand interaction (PFP) to address tailing and selectivity issues.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . The System Suitability Test (SST) criteria ensure the method is performing correctly before samples are analyzed.

A. Reagents & Equipment[1][2][3]
  • Stationary Phase: Kinetex F5 or Hypersil GOLD PFP (2.6 µm or 1.9 µm), 100 x 4.6 mm.

  • Solvents: LC-MS Grade Methanol, HPLC Grade Water.

  • Buffer: Ammonium Acetate (High purity).

B. Mobile Phase Preparation[2][3][4][5][6]
  • Mobile Phase A: Dissolve 0.77 g Ammonium Acetate in 1000 mL Water (10 mM). Filter through 0.22 µm membrane. Note: Do not adjust pH; natural pH ~6.8 is ideal for PFP stability and amine retention.

  • Mobile Phase B: 100% Methanol. (Methanol promotes

    
    -
    
    
    
    interactions better than Acetonitrile).
C. Instrument Parameters
  • Flow Rate: 1.0 mL/min[2][3]

  • Column Temp: 35°C (Controls selectivity)

  • Injection Vol: 5 µL

  • Detection: UV @ 254 nm (Aromatic core) and 295 nm (Specific to indazole conjugation).

D. Gradient Program
Time (min)% Mobile Phase BEvent
0.020Initial Hold
1.020Start Gradient
10.080Elution of Impurities
12.080Wash
12.120Re-equilibration
16.020End of Run
E. System Suitability Test (SST) Criteria

To ensure trustworthiness, every run must meet these limits:

  • Tailing Factor (Analyte): NMT 1.2

  • Resolution (Analyte vs. Nearest Impurity): NLT 2.0

  • Precision (RSD of 6 injections): NMT 1.0%

Mechanism of Action

Why does the PFP phase succeed where C18 fails?

  • 
    -
    
    
    
    Interactions:
    The electron-deficient PFP ring interacts strongly with the electron-rich (methoxy-substituted) indazole ring.
  • Dipole-Dipole: The C-F bonds on the stationary phase interact with the C-F bond on the analyte (7-fluoro position).

  • Shape Selectivity: PFP phases are more rigid ("planar") than C18 chains, allowing them to discriminate between subtle steric differences in regioisomers.

InteractionMechanism Analyte 7-Fluoro-4-methoxy Indazole Amine PFP_Ligand Pentafluorophenyl Ligand (Stationary Phase) Analyte->PFP_Ligand Pi-Pi Stacking (Electron Rich <-> Poor) Analyte->PFP_Ligand Dipole-Dipole (F <-> F Interaction) Silanol Residual Silanol Analyte->Silanol Blocked by Sterics (Reduced Tailing)

Figure 2: Interaction Mechanism. The PFP phase engages the analyte via multiple mechanisms, while sterically shielding the silica surface to prevent amine tailing.

References

  • Phenomenex. (2025).[1] Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Chromatography Online. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • ResearchGate. (2024). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Retrieved from [Link]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part II). Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Enantioseparation and Racemization of 3-Fluorooxindoles. PMC. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Crystal Structure of 7-Fluoro-4-methoxy-1H-indazol-3-amine and Its Potential Complexes

For Researchers, Scientists, and Drug Development Professionals Abstract 7-Fluoro-4-methoxy-1H-indazol-3-amine is a heterocyclic amine of significant interest in medicinal chemistry, embodying a scaffold prevalent in num...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-4-methoxy-1H-indazol-3-amine is a heterocyclic amine of significant interest in medicinal chemistry, embodying a scaffold prevalent in numerous biologically active compounds. A thorough understanding of its solid-state properties, particularly its crystal structure, is paramount for its development as a pharmaceutical agent. This guide provides a comprehensive analysis of the synthesis and expected structural characteristics of 7-fluoro-4-methoxy-1H-indazol-3-amine. In the absence of publicly available single-crystal X-ray diffraction data for the title compound, this guide leverages detailed analysis of structurally related analogues to predict its crystallographic features. We will explore the anticipated effects of the fluoro and methoxy substituents on crystal packing and hydrogen bonding networks. Furthermore, this guide will compare potential complexation strategies, including co-crystal formation and metal coordination, drawing on established principles and data from similar indazole derivatives. Detailed experimental protocols for synthesis and characterization are provided to support researchers in their investigation of this important molecule.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a cornerstone in modern medicinal chemistry, with a wide range of pharmacological activities including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The 1H-indazole-3-amine moiety, in particular, has been identified as an effective "hinge-binding" fragment in kinase inhibitors, highlighting its importance in targeted drug design.[2] The specific substitutions of a fluorine atom at the 7-position and a methoxy group at the 4-position in the title compound are expected to modulate its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.

A comprehensive understanding of the three-dimensional arrangement of atoms in the solid state is crucial for drug development. Crystal structure analysis informs on polymorphism, solubility, and stability, all of which are critical parameters for a successful active pharmaceutical ingredient (API). This guide aims to provide a foundational understanding of the structural chemistry of 7-fluoro-4-methoxy-1H-indazol-3-amine to aid in its further development.

Synthesis and Characterization of 7-Fluoro-4-methoxy-1H-indazol-3-amine

While a specific, detailed synthesis for 7-fluoro-4-methoxy-1H-indazol-3-amine is not extensively reported in peer-reviewed literature, a plausible and efficient synthetic route can be designed based on established methodologies for related 3-aminoindazoles. The most common approach involves the cyclization of a substituted 2-fluorobenzonitrile with hydrazine.[3]

Proposed Synthetic Pathway

The synthesis would likely commence from a suitably substituted 2-fluorobenzonitrile. A potential route is outlined below:

Synthetic_Pathway A 2,5-Difluoro-4-methoxybenzonitrile C 7-Fluoro-4-methoxy-1H-indazol-3-amine A->C Cyclization B Hydrazine Hydrate B->C

Figure 1: Proposed synthesis of 7-fluoro-4-methoxy-1H-indazol-3-amine.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of the starting 2-fluorobenzonitrile derivative in a suitable high-boiling point solvent (e.g., ethylene glycol or N-methyl-2-pyrrolidone), add an excess of hydrazine hydrate.

  • Cyclization: Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 7-fluoro-4-methoxy-1H-indazol-3-amine.

Spectroscopic and Thermal Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons in the 7-9 ppm region, a methoxy singlet around 3.8-4.0 ppm, and broad singlets for the amino and indazole N-H protons.
¹³C NMR Resonances for aromatic carbons, the methoxy carbon, and carbons of the indazole core.
¹⁹F NMR A singlet or multiplet corresponding to the fluorine atom on the benzene ring.[4]
FT-IR Characteristic N-H stretching vibrations for the amine and indazole, C-O stretching for the methoxy group, and C-F stretching.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₈H₈FN₃O, MW: 181.17 g/mol ).[5]
DSC/TGA A sharp endothermic peak in the DSC thermogram indicating the melting point, and the TGA curve will show the thermal stability and decomposition profile.

Comparative Crystal Structure Analysis

As no crystal structure for 7-fluoro-4-methoxy-1H-indazol-3-amine is currently available in the Cambridge Structural Database (CSD) or other public repositories, we will infer its likely structural features by analyzing closely related analogues.

Analysis of Methoxy-Substituted Indazole Analogues

The crystal structure of 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide provides insight into the behavior of the methoxy group and the indazole ring system.[4] In this structure, the indazole ring is essentially planar. The packing is dictated by C-H···O and N-H···N hydrogen bonds, forming chains.

A similar analogue, N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide , also displays a planar indazole system.[6] Its crystal structure is characterized by inversion dimers formed through N-H···O and C-H···O hydrogen bonds.

From these analogues, we can anticipate that the indazole core of 7-fluoro-4-methoxy-1H-indazol-3-amine will be planar. The methoxy group at the 4-position will likely influence the crystal packing through its potential to act as a hydrogen bond acceptor.

The Influence of the 3-Amino Group

The 3-amino group is a key functional group that will significantly influence the hydrogen bonding network. It can act as a hydrogen bond donor, forming interactions with the nitrogen atoms of the indazole ring or with the methoxy group of neighboring molecules. In the absence of a directly comparable fluoro-methoxy analogue, we can look at the broader class of 3-aminoindazoles. Generally, these compounds exhibit strong N-H···N hydrogen bonds, often leading to the formation of dimers or chains.

The Role of the 7-Fluoro Substituent

The fluorine atom at the 7-position is expected to introduce several key features to the crystal structure. Its high electronegativity can lead to the formation of C-H···F hydrogen bonds, which are known to play a significant role in stabilizing crystal packing.[3] Furthermore, the fluorine substituent can influence the overall electronic distribution of the molecule, which in turn can affect the strength of other intermolecular interactions.

Predicted Crystal Structure of 7-Fluoro-4-methoxy-1H-indazol-3-amine

Based on the analysis of related structures, we can predict the following for the crystal structure of 7-fluoro-4-methoxy-1H-indazol-3-amine:

  • Planar Indazole Core: The fused ring system will be largely planar.

  • Hydrogen Bonding Network: A robust network of hydrogen bonds is expected, dominated by N-H···N interactions from the 3-amino and indazole N-H groups. The methoxy group's oxygen atom will likely act as a hydrogen bond acceptor. C-H···F interactions are also probable.

  • Molecular Packing: The molecules are likely to pack in a way that maximizes hydrogen bonding and van der Waals interactions, potentially forming layered or herringbone structures.

Predicted_Interactions cluster_0 Molecule A cluster_1 Molecule B A 7-Fluoro-4-methoxy-1H-indazol-3-amine B 7-Fluoro-4-methoxy-1H-indazol-3-amine A->B N-H···N (Amine to Indazole N) A->B C-H···F A->B N-H···O (Amine to Methoxy)

Figure 2: Predicted intermolecular interactions in the crystal lattice.

Comparative Analysis of Potential Complexes

The formation of multi-component crystals, such as co-crystals and metal complexes, is a powerful strategy to modify the physicochemical properties of an API.

Co-crystal Formation

Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice. The 3-aminoindazole scaffold, with its hydrogen bond donors and acceptors, is an excellent candidate for co-crystal formation.

Potential Co-formers:

  • Carboxylic Acids: These can form strong hydrogen bonds with the amino group and the indazole nitrogen atoms.

  • Amides: Can engage in hydrogen bonding with the amino group.

  • Phenols: The hydroxyl group can act as a hydrogen bond donor to the nitrogen atoms of the indazole.

Experimental Protocol: Co-crystallization

  • Solvent Evaporation: Dissolve equimolar amounts of 7-fluoro-4-methoxy-1H-indazol-3-amine and the chosen co-former in a suitable solvent. Allow the solvent to evaporate slowly at room temperature.

  • Slurry Crystallization: Suspend the API and co-former in a small amount of a solvent in which they are sparingly soluble and stir for an extended period.

  • Grinding: Mechanically grind the two components together, with or without a small amount of solvent (liquid-assisted grinding).

The formation of a co-crystal can be confirmed by powder X-ray diffraction (PXRD), DSC, and IR spectroscopy. Single crystals suitable for SC-XRD can provide definitive proof and detailed structural information.

Metal Complexation

The nitrogen atoms of the indazole ring and the 3-amino group can act as coordination sites for metal ions, leading to the formation of metal-organic complexes. The geometry of these complexes will depend on the coordination preferences of the metal ion and the stoichiometry of the reaction.

Potential Metal Ions:

  • Transition Metals (e.g., Cu(II), Zn(II), Co(II)): These ions can form stable complexes with nitrogen-containing ligands.

  • Alkali and Alkaline Earth Metals: May also form complexes, though likely with weaker coordination bonds.

The formation of metal complexes can significantly alter the properties of the parent molecule, including its solubility, stability, and biological activity. Characterization would involve techniques similar to those used for co-crystals, with the addition of methods like atomic absorption spectroscopy to determine the metal content.

Complexation_Workflow Start 7-Fluoro-4-methoxy-1H-indazol-3-amine Process1 Select Co-former or Metal Salt Start->Process1 Process2 Choose Crystallization Method (e.g., Solvent Evaporation, Slurry, Grinding) Process1->Process2 Process3 Characterize Solid Form (PXRD, DSC, IR, SC-XRD) Process2->Process3 Decision New Crystal Form? Process3->Decision End1 Co-crystal / Metal Complex Decision->End1 Yes End2 Physical Mixture Decision->End2 No

Figure 3: General workflow for the screening of new solid forms.

Conclusion

While direct experimental data for the crystal structure of 7-fluoro-4-methoxy-1H-indazol-3-amine remains elusive, a robust, predictive analysis can be made by drawing comparisons with structurally similar compounds. The planar indazole core, coupled with the potent hydrogen bonding capabilities of the 3-amino group and the influence of the 4-methoxy and 7-fluoro substituents, suggests a rich and complex solid-state chemistry. The propensity of this molecule to form co-crystals and metal complexes offers a promising avenue for the modulation of its physicochemical properties. The experimental protocols and comparative analysis provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into this pharmaceutically relevant compound. Future work should prioritize the acquisition of single-crystal X-ray diffraction data for the title compound and its complexes to validate these predictions and provide a definitive understanding of its solid-state behavior.

References

  • Hakmaoui, Y., Rakib, E. M., Gamouh, A., Saadi, M., & El Ammari, L. (2015). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide.
  • PubChem. (n.d.). 7-fluoro-4-methoxy-1h-indazol-3-amine. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Saeed, A., et al. (2022).
  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
  • Wang, C., et al. (2023).
  • Abbassi, Y., et al. (2013). 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1656.
  • Bouissane, L., et al. (2017). 4-Methoxy-N-(1-methyl-1H-indazol-7-yl)benzenesulfonamide hemihydrate.
  • Chicha, H., et al. (2014). Crystal structure of N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1029-o1030.
  • PubChem. (n.d.). 7-methoxy-1H-indazole. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Shaikh, R. P., et al. (2021). Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Organic & Biomolecular Chemistry, 19(31), 6735-6750.
  • Ferreira, M. L., et al. (2015).
  • Chadha, R., et al. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Molecules, 26(11), 3234.
  • Zeller, M., et al. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K.
  • PubChem. (n.d.). 4-fluoro-1H-indazol-3-amine. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 6-methoxy-1H-indazol-3-amine. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 4-methoxy-1H-indazol-3-amine. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(9), 8352.

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.